25-HE-Vitamin D3
Description
Historical Trajectory of 25-Hydroxyvitamin D3 Research
Early Discoveries and Recognition of Vitamin D Metabolism
The journey to understanding 25-Hydroxyvitamin D3 (25(OH)D3) began with the initial recognition of vitamin D and its role in preventing rickets. In the early 20th century, researchers like Sir Edward Mellanby and Elmer McCollum identified a fat-soluble factor, which McCollum named vitamin D, as essential for proper bone mineralization. nih.govphysoc.org The discovery that sunlight exposure could also cure rickets led to the understanding that vitamin D could be synthesized in the skin. physoc.orgmdpi.com It was later determined that ultraviolet B (UVB) radiation converts 7-dehydrocholesterol (B119134) in the skin to vitamin D3 (cholecalciferol). mdpi.comnih.gov These early findings laid the groundwork for investigating how the body utilizes this "sunshine vitamin."
It became apparent that vitamin D itself was not the final active molecule. nih.gov The scientific community began to explore the metabolic processes that vitamin D undergoes after it is produced in the skin or ingested. This led to the groundbreaking discovery that vitamin D is metabolized in a two-step process to become biologically active. nih.govfao.org The first of these steps occurs in the liver, setting the stage for the identification of 25(OH)D3. nih.govnih.gov
Evolution of Understanding of 25-Hydroxyvitamin D3 as a Central Metabolite
The identification of 25-hydroxyvitamin D3 in 1968 marked a pivotal moment in vitamin D research. bibliotekanauki.plmdpi.com This discovery was made by Hector DeLuca's laboratory and was a significant step in understanding the vitamin D endocrine system. nih.govbibliotekanauki.pl It was determined that the liver is the primary site for the conversion of vitamin D3 to 25(OH)D3. nih.gov This metabolite was found to be the major circulating form of vitamin D in the bloodstream and is now considered the best indicator of an individual's vitamin D status. medscape.comcreative-diagnostics.com
Initially, 25(OH)D3 was thought to be the active form of vitamin D because it was more potent than its precursor, vitamin D3. mdpi.com However, further research revealed that 25(OH)D3 is a prohormone, an intermediate compound that is a precursor to the active hormone. medscape.come-cep.org This realization shifted the focus to the kidneys, where the final activation step occurs. nih.govnih.gov The understanding of 25(OH)D3 evolved from being considered the active form to its current recognition as the central circulating metabolite in the vitamin D pathway, linking the initial production or intake of vitamin D to its final hormonal form. mdpi.com
Key Milestones in Elucidating Metabolic Pathways and Biological Relevance
Following the discovery of 25(OH)D3, the next major milestone was the identification of the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol (B1668218). nih.govbibliotekanauki.pl This metabolite is produced in the kidneys from 25(OH)D3. nih.gov The discovery of 1,25(OH)2D3 and the understanding that its synthesis is tightly regulated established the framework of the vitamin D endocrine system. nih.gov
Subsequent research has further illuminated the intricate metabolic pathways of vitamin D. The enzymes responsible for the two key hydroxylation steps have been identified as 25-hydroxylase (in the liver) and 1α-hydroxylase (in the kidneys). frontiersin.orgnih.gov The discovery of the vitamin D receptor (VDR) in various tissues throughout the body expanded the known biological relevance of vitamin D beyond its classical role in calcium and bone homeostasis. mdpi.comnih.gov It is now understood that many tissues, not just the kidneys, can convert 25(OH)D3 to 1,25(OH)2D3 for local use, a process known as paracrine or autocrine signaling. oup.commdpi.com
Conceptual Framework of 25-Hydroxyvitamin D3 in Vitamin D Endocrine System
Role as a Prohormone
Within the vitamin D endocrine system, 25-hydroxyvitamin D3 functions as a crucial prohormone. medscape.come-cep.org A prohormone is a substance that the body converts into a hormone. After vitamin D2 or D3 is synthesized in the skin or obtained from dietary sources, it is transported to the liver where it undergoes hydroxylation to become 25(OH)D3. mdpi.commdpi.com This is the most abundant circulating form of vitamin D, and its levels in the blood are used to determine a person's vitamin D status. medscape.comcreative-diagnostics.com However, 25(OH)D3 itself has limited biological activity. nih.gov Its primary role is to serve as the substrate for the production of the active hormone, 1,25(OH)2D3, in the kidneys and other tissues. mdpi.comiiarjournals.org
Distinction from the Active Hormonal Form, 1,25-Dihydroxyvitamin D3
The key distinction between 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 lies in their biological activity and regulation. medscape.commedscape.com 1,25-dihydroxyvitamin D3, or calcitriol, is the hormonally active form of vitamin D. mdpi.commedscape.com It is produced from 25(OH)D3 primarily in the kidneys through the action of the enzyme 1α-hydroxylase. medscape.commedscape.com
Unlike 25(OH)D3, the synthesis of 1,25(OH)2D3 is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate (B84403) levels. medscape.commedscape.com 1,25(OH)2D3 functions as a potent steroid hormone that binds to the vitamin D receptor (VDR) in various target cells to regulate gene expression. medscape.comoup.com This interaction is responsible for most of the physiological effects of vitamin D, including the regulation of calcium and phosphate absorption in the intestines, bone metabolism, and immune function. physoc.orgmedscape.comoup.com In contrast, 25(OH)D3 is not under the same tight regulatory control and serves as the reservoir and transport form of vitamin D. medscape.comaafp.org While some studies suggest 25(OH)D3 may have some direct biological effects, its main significance is as the precursor to the highly active 1,25(OH)2D3. mdpi.com
| Feature | 25-Hydroxyvitamin D3 (25(OH)D3) | 1,25-Dihydroxyvitamin D3 (1,25(OH)2D3) |
| Common Name | Calcifediol | Calcitriol |
| Primary Site of Production | Liver | Kidneys (and other tissues) |
| Role | Prohormone, major circulating form | Active hormone |
| Biological Activity | Limited | High |
| Regulation of Synthesis | Loosely regulated | Tightly regulated by PTH, calcium, and phosphate |
| Primary Function | Substrate for 1,25(OH)2D3 synthesis | Binds to VDR to regulate gene expression |
Current Research Landscape and Significance
The significance of 25-Hydroxyvitamin D3 in academic research has expanded dramatically beyond its classical role in bone metabolism. While its importance in regulating calcium and phosphate homeostasis for skeletal health is well-established, the current research landscape is characterized by a broader investigation into its impact on a wide array of physiological systems and chronic diseases. mdpi.comdovepress.com The identification of vitamin D receptors (VDR) in various tissues throughout the body has prompted extensive research into its non-skeletal functions. medscape.com
The research landscape is also heavily invested in understanding the role of 25(OH)D in immune modulation. creighton.edu This has been particularly highlighted by studies investigating its association with acute respiratory tract infections. nih.govcreighton.edu Research during the COVID-19 pandemic, for instance, indicated a strong correlation between low 25(OH)D status and increased rates of SARS-CoV-2 infection, as well as greater disease severity. creighton.eduplos.org
Furthermore, pharmacokinetic studies are a vital part of the current research, comparing the efficacy of supplemental 25(OH)D3 against traditional vitamin D3. Findings from these trials suggest that 25(OH)D3 is a more potent and rapidly acting form for elevating serum 25(OH)D concentrations. creighton.edunutrition.org This has significant implications for optimizing vitamin D status in various populations. creighton.edu However, translating the wealth of observational data into definitive clinical applications through randomized controlled trials remains a key challenge and an active area of investigation. mdpi.com
Detailed Research Findings
The tables below summarize key findings from various academic studies investigating the role and significance of 25-Hydroxyvitamin D3.
Table 1: Research on 25(OH)D Levels and COVID-19 Severity
| Study Focus | Key Findings | Citation |
|---|---|---|
| Association with Infection Rates | Individuals with deficient blood 25-hydroxyvitamin D levels (<20 ng/mL) had a 54% higher rate of positivity in their COVID-19 tests than those with adequate levels. | creighton.edu |
| Disease Severity | In a study of 253 patients, those with vitamin D deficiency (<20 ng/mL) were 14 times more likely to have severe or critical disease compared to patients with levels ≥40 ng/mL. | plos.org |
| Mortality Rates | The mortality of patients with 25(OH)D levels ≥20 ng/mL was 5% or lower, while the mortality for deficient patients (<20 ng/mL) was significantly higher at 25.6%. | plos.org |
| Severity Correlation | Lower blood 25(OH)D levels were associated with higher rates of COVID-19 incidence, severity, and/or mortality in studies across Europe and Israel. | creighton.edu |
Table 2: Research on 25(OH)D Levels and Cardiovascular Disease (CVD)
| Study Focus | Key Findings | Citation |
|---|---|---|
| Prospective Cohort Study | Patients in the lowest quintiles of 25(OH)D were more likely to have coronary heart disease, heart failure, hypertension, and diabetes. Low serum concentrations were related to a higher 1-year mortality risk. | nih.gov |
| Meta-Analysis of Prospective Studies | A strong inverse relationship exists between circulating 25(OH)D levels and the risk of CVD. Each 10 ng/mL increase in 25(OH)D was associated with a 10% reduction in total CVD events. | consensus.app |
| Association with Lipid Profile | In a study of the Southern Thai population, high serum 25(OH)D levels were associated with a decreased risk for hypertriglyceridemia and reduced HDL-C, particularly in women. | archivesofmedicalscience.com |
| Acute Myocardial Infarction (AMI) | A study of male patients found that those deficient in 25(OH)D (≤15 ng/mL) were at an increased risk of AMI compared to those with sufficient levels (≥30 ng/mL). | mdpi.com |
| Pharmacokinetics | Supplementation with 25(OH)D3 was found to be approximately three times more effective than vitamin D3 at raising serum 25(OH)D concentrations, achieving steady-state levels more rapidly. | creighton.edunutrition.org |
Table 4: Chemical Compounds Mentioned
| Compound Name | Alternate Name(s) |
|---|---|
| 25-Hydroxyvitamin D3 | 25(OH)D3, Calcifediol, 25-hydroxycholecalciferol |
| Vitamin D3 | Cholecalciferol |
| 1,25-Dihydroxyvitamin D3 | 1,25(OH)2D3, Calcitriol |
| Vitamin D2 | Ergocalciferol |
| 25-Hydroxyvitamin D2 | 25(OH)D2, Ercalcidiol |
| Calcium | - |
| Phosphate | - |
Structure
3D Structure
Properties
CAS No. |
96999-68-7 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-[(E)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-4,5,6,7-tetrahydro-2-benzofuran-5-ol |
InChI |
InChI=1S/C27H42O3/c1-18(7-5-13-26(2,3)29)23-11-12-24-19(8-6-14-27(23,24)4)15-25-22-16-21(28)10-9-20(22)17-30-25/h15,17-18,21,23-24,28-29H,5-14,16H2,1-4H3/b19-15+ |
InChI Key |
JDORDYYPUXBNLV-XDJHFCHBSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3=C4CC(CCC4=CO3)O)C |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C3=C4CC(CCC4=CO3)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC3=C4CC(CCC4=CO3)O)C |
Synonyms |
25-HE-VITAMIN D3 25-hydroxy-6,19-epoxyvitamin D3 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 25 Hydroxyvitamin D3
Precursor Synthesis and Initial Hydroxylation
The journey to biologically active vitamin D begins with the formation of vitamin D3, which then undergoes its first hydroxylation primarily in the liver to become 25-hydroxyvitamin D3.
Endogenous Synthesis of Vitamin D3
Vitamin D3, or cholecalciferol, is primarily synthesized in the skin through a process initiated by ultraviolet B (UVB) radiation. tandfonline.combfs.de When UVB photons from sunlight penetrate the epidermis, they trigger the photolysis of 7-dehydrocholesterol (B119134), a precursor derived from cholesterol, which is present in the plasma membrane of skin cells called keratinocytes. tandfonline.comresearchgate.net This reaction converts 7-dehydrocholesterol into previtamin D3. tandfonline.comresearchgate.net
Previtamin D3 is thermodynamically unstable and undergoes a heat-dependent isomerization to form the more stable vitamin D3. tandfonline.com This transformation occurs relatively quickly; at a normal body temperature of 37°C, approximately 80% of previtamin D3 is converted to vitamin D3 within eight hours. tandfonline.com It is estimated that 80-90% of the body's vitamin D requirement is met through this endogenous synthesis. tandfonline.com Once synthesized, vitamin D3 diffuses from the skin into the bloodstream, where it binds to the vitamin D binding protein (DBP) for transport to the liver. jci.orgfrontiersin.org Studies have shown that endogenously produced vitamin D3 travels almost exclusively bound to DBP in the plasma. jci.orgeuropa.eu
Hepatic 25-Hydroxylation: Enzymatic Processes and Key Cytochromes P450
The liver is the principal site for the initial hydroxylation of vitamin D3 at the 25th carbon position, a reaction that produces 25-hydroxyvitamin D3. researchgate.netresearchgate.net This process is catalyzed by a group of enzymes known as vitamin D 25-hydroxylases, which are part of the cytochrome P450 (CYP) superfamily. researchgate.netdiva-portal.org Several CYP enzymes have been identified to possess 25-hydroxylase activity, with the primary contributors being located in both the mitochondria and microsomes of liver cells. researchgate.netnih.gov
CYP2R1 is widely considered the most important enzyme for the 25-hydroxylation of vitamin D in humans. nih.govnih.gov This microsomal enzyme demonstrates a high affinity for both vitamin D3 and vitamin D2. nih.govualberta.ca Genetic evidence underscores its critical role; mutations in the CYP2R1 gene that lead to a significant reduction or elimination of its 25-hydroxylase function can cause a rare autosomal recessive disorder known as vitamin D-dependent rickets type 1B (VDDR1B). pnas.orgmedlineplus.govresearchgate.net This condition is characterized by low circulating levels of 25-hydroxyvitamin D, leading to impaired bone mineralization. pnas.orgmedlineplus.gov Studies on mice with a null mutation for Cyp2r1 showed a greater than 50% reduction in serum 25-hydroxyvitamin D3 levels, further supporting CYP2R1 as the major, though not exclusive, 25-hydroxylase. nih.gov The catalytic efficiency of CYP2R1 for 25-hydroxylation of vitamin D3 is significantly higher than that of other potential enzymes. ualberta.ca
CYP27A1, a mitochondrial enzyme also known as sterol 27-hydroxylase, is another key player in vitamin D metabolism. diva-portal.orgtaylorandfrancis.com While its primary role is in bile acid synthesis, it also exhibits 25-hydroxylase activity towards vitamin D3. researchgate.netdiva-portal.orgtaylorandfrancis.com However, CYP27A1 is considered a low-affinity, high-capacity vitamin D 25-hydroxylase and does not hydroxylate vitamin D2 at the 25-position. nih.govnih.gov Patients with mutations in the CYP27A1 gene typically develop cerebrotendinous xanthomatosis, a bile acid synthesis disorder, rather than rickets, suggesting that while CYP27A1 contributes to 25-hydroxylation, its role is not as critical as CYP2R1 for maintaining vitamin D sufficiency. researchgate.net In mice, the absence of Cyp27a1 did not negatively impact vitamin D metabolism, and in fact, these mice showed higher than normal levels of serum 25(OH)D3. nih.gov
Interactive Data Table: Key Enzymes in Hepatic 25-Hydroxylation of Vitamin D3
| Enzyme | Location | Substrate(s) | Affinity/Capacity | Primary Function | Clinical Significance of Deficiency |
| CYP2R1 | Microsomal | Vitamin D3, Vitamin D2 | High affinity | Major Vitamin D 25-hydroxylase | Vitamin D-dependent rickets type 1B |
| CYP27A1 | Mitochondrial | Vitamin D3 | Low affinity, high capacity | Bile acid synthesis | Cerebrotendinous xanthomatosis |
| CYP3A4 | Microsomal | Vitamin D compounds | Lower than CYP2R1 | Drug metabolism, Vitamin D catabolism | Not primarily associated with Vitamin D deficiency |
| CYP2J2 | Microsomal | Vitamin D2 > Vitamin D3 | Lower than CYP2R1 | Arachidonic acid metabolism | Not primarily associated with Vitamin D deficiency |
Involvement of CYP3A4 and CYP2J2
Subsequent Metabolite Formation
Following its synthesis, 25-hydroxyvitamin D3 embarks on one of two primary metabolic routes: conversion to the active hormone 1,25-dihydroxyvitamin D3 or entry into catabolic pathways for inactivation and excretion.
Conversion to 1,25-Dihydroxyvitamin D3
The activation of 25-hydroxyvitamin D3 to its most biologically potent form, 1,25-dihydroxyvitamin D3 (calcitriol), is a critical step for exerting its physiological effects. medscape.comgoogle.com This conversion is catalyzed by the enzyme 25-hydroxyvitamin D3-1α-hydroxylase. bioscientifica.com
The principal site for the synthesis of circulating 1,25-dihydroxyvitamin D3 is the kidney. nih.govnih.govkuleuven.be Within the mitochondria of the proximal tubules of the kidney, the enzyme CYP27B1, also known as 1α-hydroxylase, facilitates the hydroxylation of 25-hydroxyvitamin D3 at the 1α-position. medscape.comnih.govgenecards.org This reaction is the rate-limiting step in the activation of vitamin D. uniprot.org The production of 1,25(OH)2D3 in the kidneys is a tightly regulated process. nih.govmedscape.com It is stimulated by parathyroid hormone (PTH) and suppressed by calcium, phosphate (B84403), and 1,25(OH)2D3 itself. medscape.comwikipathways.org This intricate feedback mechanism ensures that the levels of the active hormone are maintained within a narrow physiological range to meet the body's needs for calcium and phosphate homeostasis. genecards.orguniprot.org
While the kidney is the primary source of endocrine 1,25-dihydroxyvitamin D3, the enzyme CYP27B1 is also expressed in a variety of other tissues, indicating that the local synthesis of this active hormone can occur. nih.govbioscientifica.comjci.orgmdpi.comresearchgate.netoup.com This extra-renal production has been identified in tissues such as the skin, lymph nodes, colon, pancreas, adrenal medulla, brain, and placenta. oup.com Immune cells, like macrophages, also possess the ability to produce 1,25-dihydroxyvitamin D3. medscape.complos.org Unlike the tightly controlled renal production, the regulation of extra-renal 1α-hydroxylase activity differs and is often influenced by local factors such as cytokines rather than systemic hormones like PTH. nih.govnih.gov This localized production suggests that 1,25-dihydroxyvitamin D3 can act in an autocrine or paracrine manner, modulating cellular processes within the tissue of its origin, independent of the systemic endocrine functions related to mineral metabolism. nih.govbioscientifica.comoup.com
Role of CYP27B1 (1α-Hydroxylase) in Renal Metabolism
Catabolism and Inactivation Pathways
To prevent the adverse effects of excessive vitamin D activity, both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 are subject to catabolic pathways that lead to their inactivation and eventual excretion.
The primary enzyme responsible for the catabolism of vitamin D metabolites is CYP24A1, also known as 24-hydroxylase. nih.govmayoclinic.orgaacrjournals.org This mitochondrial enzyme is found in the kidneys and many other tissues that are targets for vitamin D action. wikipedia.orgresearchgate.net CYP24A1 initiates the degradation of both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 by hydroxylating them at the 24-position. nih.govwikipathways.orgresearchgate.net This action produces 24,25-dihydroxyvitamin D3 and 1,24,25-trihydroxyvitamin D3, respectively, which are less biologically active. wikipathways.orgaacrjournals.org The expression of the CYP24A1 gene is strongly induced by 1,25-dihydroxyvitamin D3, creating a negative feedback loop that limits the levels of the active hormone. wikipedia.orgfrontiersin.org In the kidney, its activity is also stimulated by FGF23 and inhibited by PTH, in direct opposition to the regulation of CYP27B1. nih.gov This reciprocal regulation of CYP27B1 and CYP24A1 provides a fine-tuned mechanism for controlling the bioavailability of active vitamin D. mayoclinic.org
In addition to the 24-hydroxylation pathway, CYP24A1 can also initiate another catabolic route starting with 23-hydroxylation. wikipedia.orguniprot.org This alternative pathway ultimately leads to the formation of 25-hydroxyvitamin D3-26,23-lactone. uniprot.org The synthesis of this lactone from 25-hydroxyvitamin D3 has been shown to occur in the kidney. pnas.org Studies have indicated that 23(S),25-dihydroxyvitamin D3 is a natural precursor in this biosynthetic pathway. pnas.org The formation of the lactone is considered a significant step in the renal degradation of vitamin D metabolites. nih.gov
Glucuronidation of 25-Hydroxyvitamin D3
Glucuronidation represents a significant, though sometimes overlooked, pathway in the metabolism of 25-hydroxyvitamin D3 (25(OH)D3). This Phase II conjugation reaction, primarily occurring in the liver, renders 25(OH)D3 more water-soluble, which facilitates its excretion. oup.com The process involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 25(OH)D3 molecule, a reaction catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. oup.comnih.gov
Key research has identified two main UGT isozymes responsible for the glucuronidation of 25(OH)D3 in the human liver: UGT1A4 and UGT1A3. nih.gov These enzymes generate three distinct 25(OH)D3 monoglucuronides: 25(OH)D3-25-glucuronide, 25(OH)D3-3-glucuronide, and 5,6-trans-25(OH)D3-25-glucuronide. nih.gov The formation kinetics of these glucuronides have been shown to follow the Michaelis-Menten model in various systems, including recombinant UGTs, human liver microsomes, and human hepatocytes. nih.gov
The physiological relevance of this pathway is underscored by the confirmed presence of 25(OH)D3-3-glucuronide in human plasma and bile. nih.govphysiology.org The presence of these conjugates in bile suggests a role in an enterohepatic circulation system. nih.govpreprints.org Once excreted into the intestinal lumen via bile, these glucuronide conjugates can be cleaved by bacterial β-glucuronidases present in the gut microbiota. physiology.orgnih.gov This action releases the free, unconjugated 25(OH)D3, which can then be reabsorbed by the intestinal mucosa, potentially for local activation by CYP27B1 in intestinal cells or for redistribution into the bloodstream. nih.govresearchgate.net This mechanism may serve as a paracrine or enteroendocrine signaling loop, regulating gene expression through the vitamin D receptor (VDR), which is highly expressed in the intestine. nih.govresearchgate.net
The efficiency of 25(OH)D3 glucuronidation can be influenced by several factors, including genetic variations and exposure to certain compounds. A notable genetic polymorphism, UGT1A43 (Leu48Val), has been linked to the rate of glucuronide formation, with individuals homozygous for the variant allele (3/*3 or GG) exhibiting the highest glucuronidation activity. nih.gov Furthermore, the expression of UGT1A4 and UGT1A3 genes can be induced by known agonists of the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), such as rifampin, carbamazepine, and phenobarbital, potentially altering the clearance rate of 25(OH)D3. nih.gov
Table 1: Key UGT Enzymes in 25-Hydroxyvitamin D3 Glucuronidation
| Enzyme | Primary Metabolites Formed | Research Findings |
|---|---|---|
| UGT1A4 | 25(OH)D3-25-glucuronide, 25(OH)D3-3-glucuronide, 5,6-trans-25(OH)D3-25-glucuronide | Identified as a principal catalyst in human liver; activity is influenced by the UGT1A4*3 genetic polymorphism. nih.gov |
| UGT1A3 | 25(OH)D3-25-glucuronide, 25(OH)D3-3-glucuronide, 5,6-trans-25(OH)D3-25-glucuronide | Acts as a principal catalyst alongside UGT1A4 in the human liver for 25(OH)D3 glucuronidation. nih.gov |
Transport and Binding Mechanisms
The transport of the lipophilic 25-hydroxyvitamin D3 and its metabolites through the aqueous environment of the bloodstream is facilitated by binding to specific carrier proteins. This binding is crucial for maintaining a stable circulating pool of vitamin D metabolites, protecting them from rapid degradation, and regulating their bioavailability and access to target tissues. nih.govmdpi.com
Interaction with Vitamin D-Binding Protein (DBP)
The primary carrier for vitamin D metabolites in the circulation is the Vitamin D-Binding Protein (DBP), also known as the group-specific component (Gc-globulin). mdpi.comfrontiersin.org DBP is a highly concentrated plasma protein that binds approximately 85-88% of circulating 25(OH)D3. nih.govmdpi.comoup.com It possesses a single binding site for all vitamin D metabolites and exhibits a high affinity for them. frontiersin.org The affinity hierarchy is generally noted as 25(OH)D3 and 24,25-dihydroxyvitamin D3 [24,25(OH)2D3] having a higher affinity than 1,25-dihydroxyvitamin D3 [1,25(OH)2D3]. frontiersin.org
This high-affinity binding creates a large circulating reservoir of 25(OH)D3, which has a relatively long half-life and prevents rapid fluctuations in vitamin D status. frontiersin.org The vast majority of 25(OH)D3 is bound to DBP, with a smaller fraction bound to albumin and less than 1% circulating in a free, unbound form. nih.gov According to the "free hormone hypothesis," it is this small, unbound fraction that is considered biologically active and able to diffuse into target cells. nih.govfrontiersin.org
The concentration and binding characteristics of DBP are significantly influenced by genetic polymorphisms. oup.com Two common single nucleotide polymorphisms (SNPs), rs7041 and rs4588, in the DBP-encoding gene (GC) result in three major protein isoforms: Gc1f, Gc1s, and Gc2. oup.com These isoforms determine a large portion of the variability in circulating DBP concentrations, with the Gc2 isoform being associated with lower DBP levels compared to the Gc1 isoforms. oup.com Consequently, these genetic variants can affect total measured 25(OH)D3 levels. nih.gov
Table 2: Characteristics of Vitamin D-Binding Protein (DBP) Interaction with 25(OH)D3
| Characteristic | Description | Significance |
|---|---|---|
| Binding Capacity | Binds ~85-88% of circulating 25(OH)D3. nih.govoup.com | Creates a large, stable reservoir of 25(OH)D3, protecting it from degradation and ensuring systemic availability. nih.govfrontiersin.org |
| Affinity | High affinity for 25(OH)D3 and other vitamin D metabolites. frontiersin.orgnih.gov | Ensures efficient transport and minimizes urinary loss. frontiersin.org |
| Free vs. Bound | Less than 1% of circulating 25(OH)D3 is in a free, unbound state. nih.gov | The "free hormone hypothesis" posits that only the unbound fraction is biologically active. nih.govfrontiersin.org |
| Genetic Variants | Common isoforms (Gc1f, Gc1s, Gc2) determined by SNPs (rs7041, rs4588) influence DBP concentrations. oup.com | Affects total circulating 25(OH)D3 levels and may modify the relationship between vitamin D status and health outcomes. nih.govoup.com |
Cellular Uptake Mechanisms (e.g., Megalin/Cubilin Pathway)
While the free hormone hypothesis suggests that unbound 25(OH)D3 can passively enter cells, a critical mechanism for cellular uptake, particularly in the kidney, involves receptor-mediated endocytosis of the entire 25(OH)D3-DBP complex. pnas.orgmdpi.com This process is essential for conserving the filtered 25(OH)D3-DBP complex from urinary excretion and providing the substrate for the intracellular production of the active hormone, 1,25(OH)2D3. pnas.orgmdpi.com
This endocytic pathway relies on the coordinated action of two key membrane proteins: megalin and cubilin. mdpi.comnih.gov
Cubilin: This protein is a peripheral membrane receptor that lacks a transmembrane domain necessary for direct endocytosis. nih.gov Its primary role in this context is to act as a high-capacity binding site, sequestering the 25(OH)D3-DBP complex on the surface of proximal tubule epithelial cells. pnas.org
Megalin: A large endocytic receptor belonging to the low-density lipoprotein (LDL) receptor family, megalin is abundantly expressed in the renal proximal tubules. pnas.orgmdpi.com It functions as the internalization partner for cubilin. After cubilin binds the 25(OH)D3-DBP complex, it associates with megalin, which then drives the endocytosis of the entire cubilin-ligand complex. pnas.orgmdpi.com
Studies using antibodies have shown that inhibiting either megalin or cubilin function can reduce the uptake of the 25(OH)D3-DBP complex by approximately 70%, and inhibiting both results in only a slightly greater reduction (~80%), indicating they function together in the same pathway. pnas.orgnih.gov Once inside the cell within endosomes, the complex dissociates. DBP is typically degraded, and the released 25(OH)D3 becomes available for 1α-hydroxylation to 1,25(OH)2D3 in the mitochondria. mdpi.com Dysfunction or absence of megalin or cubilin leads to significant urinary loss of DBP and 25(OH)D3, resulting in vitamin D deficiency and associated bone disease. pnas.orgnih.gov This megalin/cubilin-mediated uptake mechanism has also been identified in other tissues that express these receptors, such as mammary epithelial cells. nih.govresearchgate.net
Table 3: Roles of Megalin and Cubilin in 25(OH)D3-DBP Complex Uptake
| Protein | Location | Function | Consequence of Dysfunction |
|---|---|---|---|
| Cubilin | Apical membrane of proximal tubule cells; other tissues (e.g., mammary). pnas.orgnih.gov | Binds and sequesters the filtered 25(OH)D3-DBP complex on the cell surface. pnas.org | Inability to efficiently capture the 25(OH)D3-DBP complex from filtrate, leading to its loss. pnas.org |
| Megalin | Apical membrane of proximal tubule cells; other tissues (e.g., mammary). mdpi.comnih.gov | Mediates the internalization (endocytosis) of the cubilin-bound 25(OH)D3-DBP complex. mdpi.comnih.gov | Failure of endocytosis, leading to severe urinary loss of 25(OH)D3 and DBP, vitamin D deficiency, and bone disease. pnas.orgmdpi.comnih.gov |
Mechanisms of Action of 25 Hydroxyvitamin D3 at Cellular and Molecular Levels
Vitamin D Receptor (VDR) Mediated Actions
The biological effects of 25-Hydroxyvitamin D3 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. sav.skmdpi.com This section will dissect the key steps in VDR-mediated signaling initiated by 25(OH)D3.
Direct Binding to VDR and VDR/RXR Heterodimer Formation
While the biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is the most potent ligand for the VDR, studies have demonstrated that 25(OH)D3 can also directly bind to the VDR, albeit with a lower affinity, estimated to be 100 to 1,000 times less than that of 1,25(OH)2D3. frontiersin.org Despite this reduced affinity, the significantly higher circulating concentrations of 25(OH)D3 (approximately 1,000-fold greater than 1,25(OH)2D3) suggest that it can indeed act as a direct VDR agonist. frontiersin.org
Upon ligand binding, the VDR undergoes a conformational change. researchgate.net This change is crucial for the subsequent step: the formation of a heterodimer with the Retinoid X Receptor (RXR). frontiersin.orgmdpi.comfrontiersin.org The VDR-RXR heterodimer is the primary functional unit that binds to DNA and regulates gene transcription. sav.skmdpi.com The formation of this heterodimer is enhanced by the presence of a VDR ligand. oup.comnih.gov The interaction between VDR and RXR is a critical step, as VDR alone has a lower affinity for the specific DNA sequences it targets. sav.sk The binding of 1,25(OH)2D3 to VDR can induce an allosteric change in the receptor, which not only promotes high-affinity binding to DNA as a heterodimer with RXR but also influences the interaction with RXR's own ligand. nih.gov
Molecular dynamics simulations have shown that both 25(OH)D3 and 1,25(OH)2D3 bind to the VDR in an identical manner, occupying the same ligand-binding pocket. nih.gov This structural similarity in binding supports the observation that 25(OH)D3 can initiate the same downstream signaling events as 1,25(OH)2D3, including the crucial formation of the VDR/RXR heterodimer. frontiersin.org
Genomic Regulation of Target Gene Expression
The binding of the 25(OH)D3-VDR/RXR complex to specific DNA sequences, known as Vitamin D Response Elements (VDREs), is the cornerstone of its genomic action, leading to the regulation of a wide array of target genes.
VDREs are specific DNA sequences located in the regulatory regions of vitamin D target genes. mdpi.comtaylorandfrancis.com These elements typically consist of two direct repeats of a hexameric core binding motif (RGKTSA, where R=A or G, K=G or T, S=C or G), separated by a spacer of three nucleotides (DR3-type). aai.org The VDR/RXR heterodimer has a high affinity for these VDREs, and this interaction is essential for the transcriptional regulation of target genes. mdpi.comtaylorandfrancis.com The binding of the ligand-activated VDR-RXR complex to VDREs can either activate or repress gene transcription, depending on the specific gene and the cellular context. sav.sk
Research has identified a number of genes that are directly regulated by 25(OH)D3 through VDR-mediated mechanisms. In various cellular systems, including those where the conversion of 25(OH)D3 to 1,25(OH)2D3 is blocked, 25(OH)D3 has been shown to directly regulate the expression of several key genes. nih.govnih.gov
A prominent example is the CYP24A1 gene, which encodes the enzyme 24-hydroxylase responsible for the catabolism of both 25(OH)D3 and 1,25(OH)2D3. mdpi.comnih.gov The induction of CYP24A1 by vitamin D metabolites serves as a negative feedback mechanism. Studies have demonstrated that 25(OH)D3 can directly induce the expression of CYP24A1. nih.govnih.gov
Another important target is the Cathelicidin Antimicrobial Peptide (CAMP) gene, which plays a role in the innate immune response. nih.govoup.com The expression of CAMP has been shown to be upregulated by 25(OH)D3 in a VDR-dependent manner. nih.gov
The Dual Specificity Phosphatase 10 (DUSP10) gene is also a target of 25(OH)D3 signaling. nih.govoup.com Similar to CYP24A1 and CAMP, its expression is induced by 25(OH)D3. nih.gov
The following table summarizes the regulatory effect of 25-Hydroxyvitamin D3 on specific gene transcripts:
| Gene | Encoded Protein | Function | Effect of 25(OH)D3 | References |
| CYP24A1 | 24-hydroxylase | Vitamin D catabolism | Upregulation | mdpi.comnih.govnih.gov |
| CAMP | Cathelicidin Antimicrobial Peptide | Innate immunity | Upregulation | nih.govoup.com |
| DUSP10 | Dual Specificity Phosphatase 10 | Signal transduction | Upregulation | nih.govoup.com |
| PPARD | Peroxisome proliferator-activated receptor delta | Lipid metabolism, inflammation | Regulation | frontiersin.org |
| PPARGC1A | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | Energy metabolism | Regulation | frontiersin.org |
| SOD1 | Superoxide dismutase 1 | Antioxidant defense | Regulation | frontiersin.org |
| CRYAB | Alpha-crystallin B chain | Stress response | Regulation | frontiersin.org |
| HSP90AA1 | Heat shock protein 90 alpha family class A member 1 | Protein folding, stress response | Regulation | frontiersin.org |
This table is for illustrative purposes and the extent of regulation can vary depending on the cell type and experimental conditions.
Vitamin D Response Elements (VDREs)
VDR Co-regulatory Protein Interactions
The transcriptional activity of the VDR/RXR heterodimer is further modulated by its interaction with a diverse group of proteins known as co-regulators. frontiersin.orgnih.gov These co-regulators can be broadly classified as co-activators and co-repressors.
Upon binding of an agonistic ligand like 25(OH)D3, the VDR undergoes a conformational change that facilitates the dissociation of co-repressors and the recruitment of co-activators. nih.govub.edu Co-activator complexes often possess enzymatic activities, such as histone acetyltransferase (HAT) activity, which leads to the modification of chromatin structure, making the DNA more accessible for transcription. researchgate.netmdpi.com This assembly of the VDR/RXR heterodimer with co-activators at the VDRE forms a transcriptional complex that ultimately initiates or enhances the transcription of target genes. nih.gov The interaction with these co-regulatory proteins is a crucial step in the fine-tuning of VDR-mediated gene regulation. mdpi.comfrontiersin.org
Role of 25-Hydroxyvitamin D3 as an Agonistic VDR Ligand
Evidence strongly supports the role of 25(OH)D3 as an agonistic ligand for the VDR. nih.gov Studies using cells lacking the enzyme that converts 25(OH)D3 to 1,25(OH)2D3 (Cyp27b1 knockout cells) have conclusively shown that 25(OH)D3 can directly induce the expression of VDR target genes. nih.govnih.gov Furthermore, the gene regulatory effects of 25(OH)D3 are absent in cells that lack the VDR, confirming that its actions are mediated through this receptor. nih.gov
Non-Genomic Actions of 25-Hydroxyvitamin D3 (as a precursor to 1,25(OH)2D3 activity)
While traditionally considered a prohormone, 25-hydroxyvitamin D3 (25(OH)D3), the precursor to the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is now understood to elicit its own biological effects through non-genomic pathways. mdpi.com These actions are characterized by their rapid onset, occurring independently of gene transcription and protein synthesis. researchgate.netjournalbonefragility.com
One of the key non-genomic effects of 25(OH)D3 is the rapid modulation of intracellular calcium levels. Studies have demonstrated that 25(OH)D3 can induce a swift and sustained increase in intracellular calcium concentration in human adipose-derived mesenchymal stem cells (hADMSCs). researchgate.netnih.gov This effect is similar to that observed with 1,25(OH)2D3, suggesting a shared mechanism of action at the cell membrane. researchgate.netnih.gov The proposed mechanism involves the interaction of 25(OH)D3 with membrane-associated vitamin D receptors (VDRs) or other specific membrane-associated, rapid-response steroid-binding receptors (MAARS). mdpi.com This interaction can trigger downstream signaling cascades, including the activation of phospholipase C (PLC), which in turn leads to the generation of second messengers and the release of calcium from intracellular stores. researchgate.net
Table 1: Non-Genomic Actions of 25-Hydroxyvitamin D3
| Action | Cell Type/System | Mechanism | Reference |
|---|---|---|---|
| Rapid increase in intracellular Ca2+ | Human Adipose-Derived Mesenchymal Stem Cells (hADMSCs) | Interaction with membrane receptors, activation of signaling pathways. | researchgate.netnih.gov |
| Regulation of lipogenesis | Not specified | VDR-independent, involves SCAP processing in the endoplasmic reticulum. | mdpi.com |
| Activation of intracellular signaling molecules | General | Interacts with and activates ion channels (calcium, chloride), phospholipase C (PLC), phospholipase A2 (PLA2), phosphatidylinositol-3 kinase (PI3K), and protein kinases (e.g., MAP kinases). | researchgate.net |
Interactions with Other Nuclear Receptors (e.g., RORα, RORγ, AhR)
Beyond its classical interaction with the Vitamin D Receptor (VDR), 25-hydroxyvitamin D3 and its metabolites have been shown to engage with other nuclear receptors, thereby expanding their regulatory influence. These alternative signaling pathways involve the Retinoid-related Orphan Receptors alpha (RORα) and gamma (RORγ), as well as the Aryl Hydrocarbon Receptor (AhR). nih.govfrontiersin.org
Metabolites of vitamin D3, including those derived from 25(OH)D3, can act as inverse agonists on RORα and RORγ. nih.govmdpi.com This means they can suppress the basal activity of these receptors. RORα and RORγ are crucial in various physiological processes, including immune function and the regulation of inflammatory responses. mdpi.com For instance, they are involved in the differentiation of T-helper 17 (Th17) cells, which produce pro-inflammatory cytokines like Interleukin-17 (IL-17). frontiersin.orgmdpi.com By acting as inverse agonists, these vitamin D compounds can inhibit the ROR-mediated activation of the IL-17 promoter, leading to a reduction in IL-17 production. mdpi.com This interaction provides a VDR-independent mechanism through which vitamin D can exert anti-inflammatory effects. nih.gov
In addition to RORs, certain vitamin D hydroxy-metabolites have been identified as agonists for the Aryl Hydrocarbon Receptor (AhR). nih.govfrontiersin.org The activation of AhR by these compounds represents another non-classical pathway for vitamin D signaling. The functional consequences of this interaction are still being elucidated but suggest a broader role for vitamin D metabolites in cellular regulation, potentially influencing processes like cell proliferation and differentiation. researchgate.net
Table 2: Interactions of 25-Hydroxyvitamin D3 Metabolites with Other Nuclear Receptors
| Receptor | Interaction Type | Key Metabolites Involved | Functional Outcome | Reference |
|---|---|---|---|---|
| RORα | Inverse Agonist | 20(OH)D3, 20,23(OH)2D3 | Inhibition of IL-17 promoter activation and protein production. | nih.govmdpi.comviamedica.pl |
| RORγ | Inverse Agonist | 20(OH)D3, 20,23(OH)2D3 | Inhibition of IL-17 promoter activation and protein production. | nih.govmdpi.comviamedica.pl |
| AhR | Agonist | Vitamin D hydroxyderivatives | Activation of AhR signaling. | nih.govfrontiersin.orgresearchgate.net |
Cellular Localization and Subcellular Dynamics
The biological activity of 25-hydroxyvitamin D3 is intrinsically linked to its cellular and subcellular localization, as well as the dynamics of its primary receptor, the Vitamin D Receptor (VDR). While the conversion of 25(OH)D3 to the hormonally active 1,25(OH)2D3 predominantly occurs in the mitochondria of kidney cells, the machinery for this hydroxylation is also present in other tissues and cell types. nih.govpnas.org For instance, the 25-hydroxyvitamin D3 1α-hydroxylase enzyme has been identified in both the mitochondria and microsomes of porcine hepatic tissue. pnas.org In the human keratinocyte cell line HaCaT, the VDR itself has been found to localize not only in the nucleus but also within the mitochondria. plos.org
The subcellular distribution of the VDR is dynamic and crucial for its function. The VDR is found in multiple cellular compartments, including the nucleus, cytosol, and cell membrane. frontiersin.org Upon binding its ligand, such as 1,25(OH)2D3, the VDR undergoes a conformational change and typically translocates from the cytoplasm into the nucleus. frontiersin.orgfrontiersin.org This translocation is a key step in the canonical genomic signaling pathway, where the VDR-ligand complex forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes. frontiersin.orgbiorxiv.org However, VDR translocation to the nucleus can also occur through ligand-independent pathways. uniprot.org
A portion of the cellular VDR pool is associated with caveolae, which are specialized lipid raft domains in the plasma membrane. uniprot.orgresearchgate.net This membrane-associated VDR is implicated in mediating the rapid, non-genomic actions of vitamin D metabolites. nih.gov The dynamic shuttling of the VDR between the cytoplasm, nucleus, and membrane compartments allows for the integration of both genomic and non-genomic signaling pathways, contributing to the diverse physiological responses to vitamin D. researchgate.netresearchgate.net
Table 3: Subcellular Localization of VDR and 25(OH)D3-1α-hydroxylase
| Molecule | Location | Cell/Tissue Type | Functional Significance | Reference |
|---|---|---|---|---|
| 25(OH)D3-1α-hydroxylase | Mitochondria | Chick myelomonocytic cell line (HD-11), Porcine hepatic tissue | Conversion of 25(OH)D3 to 1,25(OH)2D3. | nih.govpnas.org |
| Microsomes | Porcine hepatic tissue | Conversion of 25(OH)D3 to 1,25(OH)2D3. | pnas.org | |
| Vitamin D Receptor (VDR) | Nucleus | Most cell types | Genomic actions, transcription factor activity. | frontiersin.orguniprot.org |
| Cytoplasm | Most cell types | Reservoir for nuclear translocation. | frontiersin.org | |
| Mitochondria | Human keratinocyte cell line (HaCaT) | Potential role in mitochondrial function. | plos.org | |
| Caveolae (Plasma Membrane) | Various cell types | Mediation of rapid, non-genomic signaling. | uniprot.orgresearchgate.net |
Post-Translational Modifications of VDR
The activity of the Vitamin D Receptor (VDR) is intricately regulated by a variety of post-translational modifications (PTMs). These modifications are crucial for fine-tuning the VDR's ability to bind its ligand, form heterodimers with the Retinoid X Receptor (RXR), interact with co-regulator proteins, and ultimately modulate the transcription of target genes. frontiersin.orgnih.gov The primary and most studied PTMs of the VDR include phosphorylation, ubiquitination, and SUMOylation. nih.govunlv.edu
Phosphorylation: The VDR can be phosphorylated at multiple serine residues. For instance, phosphorylation at serine 208 by casein kinase II (CK II) has been shown to enhance the transcriptional activity of the VDR. frontiersin.org Conversely, phosphorylation at serine 51 by protein kinase C (PKC) can partially inhibit its transcriptional function. frontiersin.org These phosphorylation events are often ligand-dependent, occurring after 1,25(OH)2D3 binds to the receptor. frontiersin.org
Ubiquitination: This process involves the attachment of ubiquitin molecules to the VDR, which typically targets the receptor for degradation by the proteasome. The E3 ubiquitin ligase UBR5 has been identified as a key player in this process, specifically recognizing and binding the ligand-bound VDR when it is not associated with coactivators. uniprot.org This provides a mechanism for clearing activated VDR from the nucleus and terminating the signal.
SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to the VDR is another important regulatory modification. Altered SUMOylation, along with ubiquitination, has been implicated in pathological conditions characterized by high VDR levels, such as in genetic hypercalciuric stone-forming rats. unlv.edu This suggests that insufficient degradation of the VDR due to abnormal PTMs can lead to a heightened physiological response to vitamin D. unlv.edu
Recent evidence also suggests that lysine (B10760008) acetylation/deacetylation may play a role in regulating VDR function by affecting its interaction with co-activator and co-repressor proteins. biorxiv.org These various PTMs collectively provide a sophisticated system for controlling the intensity and duration of vitamin D signaling. nih.gov
Table 4: Key Post-Translational Modifications of the Vitamin D Receptor (VDR)
| Modification | Key Enzymes/Factors | Site of Modification (if known) | Functional Effect | Reference |
|---|---|---|---|---|
| Phosphorylation | Casein Kinase II (CK II) | Serine 208 | Enhances transcriptional activity. | frontiersin.org |
| Protein Kinase C (PKC) | Serine 51 | Partially inhibits transcriptional activity. | frontiersin.org | |
| Ubiquitination | UBR5 (E3 ubiquitin ligase) | Not specified | Targets VDR for proteasomal degradation. | uniprot.org |
| SUMOylation | SUMO-1, SUMO-2, SUMO-3 | Not specified | Regulates VDR degradation and stability. | unlv.edu |
| Acetylation/Deacetylation | Lysine Deacetylases | Lysine residues | Impacts co-activator and co-repressor binding. | biorxiv.org |
Analytical Methodologies for 25 Hydroxyvitamin D3 Quantification in Research
Chromatographic Techniques
Chromatographic techniques are central to the precise quantification of 25(OH)D3, offering high specificity and the ability to separate it from other vitamin D metabolites and interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the measurement of vitamin D metabolites. amegroups.orgmdpi.comnih.gov This is due to its high sensitivity and specificity, which allows for the simultaneous measurement of multiple metabolites like 25(OH)D2, 25(OH)D3, and 24,25(OH)2D. mdpi.com
LC-MS/MS is established as the reference method for quantifying 25(OH)D in blood. oatext.com Its superior accuracy and precision make it the benchmark against which other methods are compared. rsc.org An interlaboratory comparison study by the Vitamin D Standardization Program (VDSP) utilized reference measurement procedures (RMPs) based on isotope dilution LC-MS/MS to assign target values for 25(OH)D2 and 25(OH)D3 concentrations in serum samples. nist.gov The commutability of new Standard Reference Materials® (SRMs) for serum total 25(OH)D measurement has been confirmed with LC-MS/MS assays, reinforcing its role in the standardization of clinical results. chromsystems.com
The development of a robust LC-MS/MS method for research involves several critical steps. A typical workflow includes sample processing, such as protein precipitation to release the analytes from the vitamin D binding protein (DBP), followed by liquid-liquid extraction. nih.gov A complete method validation encompasses assessing intra- and inter-assay accuracy and precision, determining the lower limit of quantification (LLOQ), and evaluating dilution QC, specificity, recovery, matrix effect, and the stability of stock solutions and QC samples. nih.gov For instance, one validated method established a six-point calibration curve for both 25(OH)D2 and 25(OH)D3 ranging from 2.5 to 100 ng/mL. nih.gov Another developed method for clinical research use demonstrated linearity between 5 and 1000 ng/mL with excellent reproducibility. thermofisher.com
Table 1: Example of LC-MS/MS Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 2.5 - 100 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL rsc.org |
| Intra-assay Precision (RSD) | ≤ 9% oatext.com |
| Inter-assay Precision (RSD) | < 10% oatext.com |
| Recovery (25(OH)D3) | 96.3% thermofisher.com |
This table presents a compilation of typical validation results from various sources and does not represent a single study.
Despite its advantages, LC-MS/MS analysis of 25(OH)D3 is not without its challenges.
Matrix Effects: Various constituents in serum and plasma can cause ion suppression or enhancement, which reduces the accuracy and reproducibility of the analysis. chromatographyonline.comthermofisher.com Proper sample preparation, including protein precipitation and analyte extraction, is crucial to minimize these effects. amegroups.org
Isobaric Compounds: A significant challenge is the presence of isobaric compounds, which have the same nominal mass as 25(OH)D3. amegroups.org The C3-epimer of 25(OH)D3, 3-epi-25(OH)D3, is a primary example. iiarjournals.org Since it can have different biological activity, its co-elution and co-detection with 25(OH)D3 can lead to an overestimation of vitamin D status. nist.goviiarjournals.org Chromatographic separation is therefore essential to distinguish between these epimers. nist.goviiarjournals.org The presence of 3-epi-25(OH)D3 has been shown to significantly impact the performance of some LC-MS/MS assays. nist.gov
Derivatization: To overcome the low ionization efficiency of vitamin D metabolites, chemical derivatization is often employed. amegroups.orgnih.gov This process modifies the analyte to improve its ionization and sensitivity. amegroups.org Derivatization can also shift the mass to higher m/z values, reducing isobaric noise and improving chromatographic separation of isomers and epimers. nih.gov However, derivatization adds extra steps to sample preparation and can potentially contaminate the spectrometer. mdpi.com
Sample Preparation: The initial step of releasing 25(OH)D from the vitamin D binding protein (DBP) is critical for accurate measurement. thermofisher.com This is typically achieved through protein precipitation with an organic solvent like acetonitrile. thermofisher.com Subsequent extraction, often by liquid-liquid or solid-phase extraction (SPE), is necessary to clean up the sample before injection into the LC-MS/MS system. thermofisher.comchromatographyonline.com
Method Development and Validation for Research
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another established method for quantifying 25(OH)D3. frontierspartnerships.orgnih.gov A major advantage of HPLC is its ability to separately measure both 25(OH)D2 and 25(OH)D3 metabolites. frontierspartnerships.org
The methodology typically involves a two-step procedure: a rapid extraction of the vitamin D metabolites from serum using an organic precipitant, followed by centrifugation to remove protein. frontierspartnerships.org The organic phase is then injected onto a reverse-phase column for separation and detection. frontierspartnerships.org HPLC methods have been developed for routine clinical use that are sensitive and rapid. researchgate.net
Table 2: Performance Characteristics of a Representative HPLC Method
| Parameter | 25(OH)D2 | 25(OH)D3 |
|---|---|---|
| Linearity | 3.0–500 ng/mL frontierspartnerships.org | 2.6–500 ng/mL frontierspartnerships.org |
| Lower Limit of Detection | 1.1 ng/mL frontierspartnerships.org | 2.6 ng/mL frontierspartnerships.org |
Data sourced from a study evaluating a commercial HPLC kit. frontierspartnerships.org
While HPLC is a robust technique, it can be affected by interfering peaks, which may, for example, hinder the measurement of vitamin D2 in some setups. nih.gov Comparison studies have shown good agreement between HPLC and LC-MS/MS methods, though disparities can exist with immunoassays. oatext.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) represents another chromatographic approach for the determination of 25(OH)D3. researchgate.net This technique typically requires derivatization to increase the volatility of the vitamin D metabolites for gas-phase analysis. nih.govresearchgate.net For instance, trimethylsilyl (B98337) (TMS) derivatization is a common protocol used in quantitative GC-MS analyses of 25(OH)D3. nih.gov
A validated TMS-GC-MS method has demonstrated a limit of quantitation of 1.5 ppb with good linear correlation. nih.gov While LC-MS/MS is generally considered the gold standard, GC-MS can offer comparable sensitivity for detecting 25(OH)D3. news-medical.net However, like other chromatographic methods, it requires sample extraction and derivatization steps. tandfonline.com
Immunoassays
Immunoassays are the most commonly used methods for quantifying 25(OH)D3 in clinical and research settings. iiarjournals.org These assays rely on the specific binding of antibodies to 25(OH)D3. They are generally available in kit form and can be automated for high-throughput analysis. iiarjournals.org
Competitive Protein-Binding Assay (CPBA)
The Competitive Protein-Binding Assay (CPBA) was the first method developed for the measurement of 25(OH)D. karger.comoup.com This technique utilizes the naturally high affinity of the vitamin D-binding protein (DBP) for 25(OH)D3.
In a CPBA, a known amount of labeled 25(OH)D3 (typically with a radioisotope like tritium) competes with the unlabeled 25(OH)D3 present in the sample for a limited number of binding sites on DBP. oup.comfrontierspartnerships.org After an incubation period, the bound and free fractions of 25(OH)D3 are separated. The amount of labeled 25(OH)D3 bound to the protein is inversely proportional to the concentration of unlabeled 25(OH)D3 in the sample.
While historically significant, traditional CPBA methods were often cumbersome, requiring sample extraction and purification steps to remove interfering substances. oup.com However, automated versions have been developed. karger.com A study comparing a CPBA-based enzyme immunoassay (EIA) to high-pressure liquid chromatography (HPLC) found that while the mean 25(OH)D concentrations were similar at a population level, the CPBA method had low sensitivity and specificity for diagnosing vitamin D deficiency in individuals. researchgate.netmui.ac.irnih.gov Specifically, with a predefined deficiency cutoff of <12.5 nmol/L, the CPBA showed a sensitivity of 44.2% and a specificity of 60.6% compared to HPLC. mui.ac.irnih.gov
Radioimmunoassay (RIA)
Radioimmunoassay (RIA) is another established method for 25(OH)D3 quantification. iiarjournals.orgrsc.org Similar to CPBA, RIA is a competitive binding assay. However, instead of DBP, it employs a specific antibody raised against 25(OH)D3. A radiolabeled form of 25(OH)D3, typically using iodine-125 (B85253) (¹²⁵I), competes with the 25(OH)D3 in the sample for binding to the antibody. nih.gov The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of 25(OH)D3 in the sample.
RIAs are known for their high sensitivity. frontierspartnerships.org However, a significant drawback is the requirement for handling radioactive materials, which necessitates special laboratory safety protocols and waste disposal procedures. frontierspartnerships.orgoup.com Furthermore, some RIA methods cannot differentiate between 25(OH)D2 and 25(OH)D3, and may have reduced precision at lower concentrations. oup.com
| Feature | Description |
| Principle | Competitive binding between unlabeled 25(OH)D in the sample and a radiolabeled 25(OH)D tracer for a limited amount of specific antibody. |
| Tracer | Typically ¹²⁵I-labeled 25(OH)D. |
| Detection | Measurement of radioactivity in the antibody-bound fraction. |
| Key Advantage | High sensitivity. frontierspartnerships.org |
| Key Disadvantages | Requires handling of radioactive materials, cumbersome waste disposal, may not distinguish between 25(OH)D2 and 25(OH)D3, and can have decreased precision at low concentrations. frontierspartnerships.orgoup.com |
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, non-radioactive immunoassay for the quantification of 25(OH)D3. karger.commdpi.com These assays are typically based on the principle of competitive binding. ibl-international.combiovendor.com
In a common ELISA format, microplate wells are coated with a monoclonal antibody specific for 25(OH)D. biovendor.com The sample containing 25(OH)D3 is added to the wells along with a known amount of 25(OH)D3 conjugated to an enzyme, such as horseradish peroxidase (HRP). thermofisher.com The 25(OH)D3 in the sample and the enzyme-conjugated 25(OH)D3 compete for binding to the antibody. After a washing step to remove unbound components, a substrate is added that reacts with the enzyme to produce a measurable color change. thermofisher.com The intensity of the color is inversely proportional to the concentration of 25(OH)D3 in the sample. biovendor.com
ELISA kits are commercially available and can be automated. ibl-international.com The performance of these kits can vary. For example, one commercially available competitive ELISA kit has an analytical sensitivity of 1.88 ng/mL and an assay range of 3.13–200 ng/mL. thermofisher.com Another developed ELISA for free 25(OH)D reported a calibrator range of 0.2-35 pg/ml and total assay precision from 5.5% to 10.2% at different concentrations. bone-abstracts.org
| Parameter | Performance Data |
| Assay Principle | Competitive Enzyme-Linked Immunosorbent Assay. ibl-international.combiovendor.com |
| Example Sensitivity | 1.88 ng/mL. thermofisher.com |
| Example Assay Range | 3.13–200 ng/mL. thermofisher.com |
| Example Precision (Intra-assay CV) | <10%. thermofisher.com |
| Example Precision (Inter-assay CV) | <10%. thermofisher.com |
Chemiluminescence Immunoassay (CLIA)
Chemiluminescence Immunoassay (CLIA) is a highly sensitive and automated method for 25(OH)D3 quantification. iiarjournals.orgmdpi.com Like other immunoassays, it is often based on a competitive binding principle. epitopediagnostics.comepitopediagnostics.com
In a typical CLIA, 25(OH)D3 in a sample competes with biotinylated 25(OH)D for binding to a monoclonal antibody labeled with an acridine (B1665455) ester (a chemiluminescent molecule). epitopediagnostics.comepitopediagnostics.com Streptavidin-coated magnetic particles are then added, which bind to the biotinylated 25(OH)D that has attached to the antibody. epitopediagnostics.comepitopediagnostics.com After a magnetic separation and washing step, a trigger solution is added to initiate a chemiluminescent reaction. epitopediagnostics.comepitopediagnostics.com The amount of light produced is measured by a luminometer and is inversely proportional to the concentration of 25(OH)D3 in the sample. epitopediagnostics.comepitopediagnostics.com
CLIA methods are known for their high sensitivity and wide dynamic range. One study developing a CLIA reported a limit of detection (LoD) of 1.43 ng/mL, with intra-assay and inter-assay coefficients of variation (CV) ranging from 3.66% to 6.56% and 4.19% to 7.01%, respectively. researchgate.net Another study comparing CLIA to UPLC-TMS found a strong correlation between the two methods (r² = 0.98). researchgate.net
| Parameter | Performance Data |
| Assay Principle | Competitive Chemiluminescence Immunoassay. epitopediagnostics.comepitopediagnostics.com |
| Example Limit of Detection (LoD) | 1.43 ng/mL. researchgate.net |
| Example Intra-assay CV | 3.66%–6.56%. researchgate.net |
| Example Inter-assay CV | 4.19%–7.01%. researchgate.net |
| Example Recovery Rate | 93.22%–107.99%. researchgate.net |
Emerging Analytical Technologies
While immunoassays are prevalent, research is ongoing to develop new analytical technologies that offer advantages such as improved sensitivity, specificity, and suitability for point-of-care testing.
Biosensors
Biosensors are emerging as a promising alternative for the rapid and sensitive detection of 25(OH)D3. karger.comrsc.org These analytical devices convert a biological recognition event into a measurable signal. Various types of biosensors are being developed, including electrochemical and optical biosensors. researchgate.net
Electrochemical biosensors often utilize electrodes modified with recognition elements like antibodies or aptamers (short single-stranded DNA or RNA molecules that bind to specific targets). nih.govsci-hub.se When 25(OH)D3 binds to the recognition element, it causes a change in the electrochemical properties of the electrode surface, such as the electron transfer rate, which can be measured. nih.gov For instance, an electrochemical aptasensor using gold nanoparticles on a glassy carbon electrode was developed for the label-free detection of 25(OH)D3, achieving a detection limit of 1.0 nM over a concentration range of 1.0-1000 nM. nih.gov
Optical biosensors, such as those based on localized surface plasmon resonance (LSPR), have also been developed. In one such LSPR aptasensor using gold nanorods, the binding of 25(OH)D3 to the aptamer on the nanorod surface causes a shift in the plasmon resonance wavelength, which is detected. nih.gov This particular sensor demonstrated a wide detection range of 0.1–10⁵ ng/mL with a limit of detection of 0.1 ng/mL. nih.gov Another innovative approach is a label-free Lab-on-Fiber (LoF) biosensor that integrates plasmonic metasurfaces onto an optical fiber tip, achieving a limit of detection of 1.40 ng/mL in buffer and 0.85 ng/mL in complex biological matrices. spiedigitallibrary.org
| Biosensor Type | Principle | Reported Performance |
| Electrochemical Aptasensor | Aptamer on gold nanoparticle-modified electrode detects 25(OH)D3 binding via changes in electron transfer. nih.gov | LoD: 1.0 nM; Range: 1.0-1000 nM. nih.gov |
| LSPR Aptasensor | Aptamer on gold nanorods detects 25(OH)D3 binding via shifts in localized surface plasmon resonance. nih.gov | LoD: 0.1 ng/mL; Range: 0.1–10⁵ ng/mL. nih.gov |
| Lab-on-Fiber (LoF) Biosensor | Plasmonic metasurfaces on an optical fiber tip detect 25(OH)D3 binding. spiedigitallibrary.org | LoD: 1.40 ng/mL (buffer), 0.85 ng/mL (complex matrices); Range: 4–160 ng/mL. spiedigitallibrary.org |
Experimental Models and Methodologies in 25 Hydroxyvitamin D3 Research
In Vitro Cellular Models
Cell Lines for Metabolism Studies (e.g., Human Trophoblast Cells)
The human placenta is a significant site for the synthesis and metabolism of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], also known as calcitriol (B1668218). bvsalud.org This is facilitated by the presence of two key enzymes: 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) and 1,25(OH)2D3-24-hydroxylase (CYP24A1). bvsalud.org Cultured human syncytiotrophoblast cells have been instrumental in elucidating the metabolic pathways of vitamin D.
In vitro studies using these cells have demonstrated their capacity to convert 25-hydroxyvitamin D3 (25-HE-Vitamin D3) into the biologically active 1,25(OH)2D3. oup.com Research has shown that primary cultures of human syncytiotrophoblasts express the gene for 1α-hydroxylase and exhibit its enzymatic activity. oup.com Northern blot analysis has identified a 2.5-kb transcript for this enzyme, which is similar in size to that found in the kidney. oup.com Furthermore, the differentiation of cytotrophoblasts into syncytiotrophoblasts is not a prerequisite for the expression of the 1α-hydroxylase gene, suggesting its importance throughout pregnancy. oup.com
Interestingly, the regulation of vitamin D metabolizing enzymes in trophoblast cells appears to be distinct. During in vitro syncytium formation, the expression of CYP27B1 decreases, while the vitamin D receptor (VDR) gene expression remains unchanged. nih.gov Conversely, treatment with 8-bromo cyclic AMP leads to the induction of CYP24 and inhibition of CYP27B1. nih.gov This suggests a tissue-specific differential regulation of the CYP27B1 gene by cAMP. nih.gov
While enzymatic 1α-hydroxylation is the primary mechanism for 1,25(OH)2D3 production, some studies have suggested alternative pathways. One study noted that human trophoblastic homogenates could produce 1,25(OH)2D3 in vitro, but not 24,25-dihydroxyvitamin D3. nih.gov The authors proposed that this could occur via a non-enzymatic mechanism involving the insertion of oxygen at the 1-position of this compound through free radical chemistry. nih.gov
Cell Lines for Gene Expression and Receptor Interaction Studies (e.g., Caco-2, HT-29, LNCaP Prostate Cancer Cells, C2 Murine Muscle Cells)
A variety of cell lines have been employed to investigate the effects of this compound on gene expression and its interaction with the vitamin D receptor (VDR).
Caco-2 and HT-29 Cells: The human colon adenocarcinoma cell lines, Caco-2 and HT-29, are widely used models for studying the intestinal effects of vitamin D. In Caco-2 cells, 1,25(OH)2D3 has been shown to induce changes in the expression of a select number of genes. physiology.org Oligonucleotide microarray analysis revealed that only a small subset of genes showed significant expression changes, with some, like CYP24, being previously identified as vitamin D targets. iiarjournals.org Novel regulated genes, such as ceruloplasmin and sorcin, were also identified, and their protein expression was confirmed to be induced by 1,25(OH)2D3 treatment. physiology.org Butyrate, a short-chain fatty acid, has been found to upregulate the expression of 1α-hydroxylase in Caco-2 cells, thereby enhancing the conversion of this compound to 1,25(OH)2D3 and potentiating its differentiating effects. wjgnet.com Studies have also shown that 1,25(OH)2D3 and its analogs can upregulate the expression of transporters and enzymes like CYP3A4 and P-glycoprotein in Caco-2 cells. researchgate.net
LNCaP Prostate Cancer Cells: The LNCaP human prostate cancer cell line is a key model for investigating the role of vitamin D in prostate cancer. These cells express high-affinity VDRs. nih.gov Treatment with 1,25(OH)2D3 inhibits the growth of LNCaP cells through both androgen-dependent and androgen-independent mechanisms. nih.govdirect-ms.org While this compound has a lower binding affinity for the VDR compared to 1,25(OH)2D3 and shows little direct antiproliferative activity in LNCaP cells due to their low 1α-hydroxylase activity, synthetic analogs of vitamin D3 have been shown to be effective. direct-ms.orgoup.com Studies have also investigated the combined effects of this compound with other agents like topotecan, demonstrating a dose- and time-dependent decrease in cell viability. scirp.org
C2 Murine Muscle Cells: The C2 murine muscle cell line, which can be differentiated from myoblasts into myotubes, is a valuable tool for studying the role of vitamin D in skeletal muscle. Research has shown that differentiated C2 myotubes take up significantly more radiolabeled this compound compared to undifferentiated myoblasts. oup.comoup.comnih.gov These myotubes also retain the internalized this compound for a longer duration. oup.comoup.com This uptake is partly mediated by the membrane protein megalin. oup.comoup.comnih.gov Furthermore, studies using C2C12 myotubes have demonstrated that parathyroid hormone (PTH) can decrease the uptake and retention of this compound in a concentration-dependent manner. nih.gov
Table 1: Summary of Cell Lines Used in 25-Hydroxyvitamin D3 Research
| Cell Line | Origin | Key Research Focus | Selected Findings |
|---|---|---|---|
| Human Trophoblast Cells | Human Placenta | Metabolism of this compound | Express CYP27B1 and CYP24A1; convert this compound to 1,25(OH)2D3. bvsalud.orgoup.com |
| Caco-2 | Human Colon Adenocarcinoma | Gene expression and intestinal effects | 1,25(OH)2D3 induces changes in a select number of genes, including CYP24, ceruloplasmin, and sorcin. physiology.orgiiarjournals.org |
| HT-29 | Human Colon Adenocarcinoma | Gene expression and intestinal effects | Used in conjunction with Caco-2 to study vitamin D's intestinal actions. |
| LNCaP | Human Prostate Cancer | Antiproliferative effects and VDR interaction | 1,25(OH)2D3 inhibits growth via androgen-dependent and -independent pathways. nih.govdirect-ms.org |
| C2/C2C12 | Murine Muscle | Uptake, retention, and metabolic effects in muscle | Differentiated myotubes show increased uptake and retention of this compound. oup.comoup.comnih.gov |
Use of Gene Silencing (e.g., VDR siRNA) and Gene Editing (e.g., CYP27B1 zinc finger nucleases)
To dissect the specific molecular pathways of this compound action, researchers have utilized gene silencing and gene editing techniques.
VDR siRNA: Small interfering RNA (siRNA) targeting the VDR has been employed to confirm that the cellular effects of this compound and its metabolites are mediated through this receptor. In non-small cell lung cancer (NSCLC) cells, silencing VDR expression with siRNA markedly diminished the transcriptional response to both 1,25(OH)2D3 and this compound. nih.gov Similarly, in human periodontal ligament fibroblasts, silencing the VDR with siRNA abolished the effects of vitamin D. nih.gov In activated microglial cells, the inhibitory effect of this compound on nitric oxide production was suppressed when the cells were transfected with VDR siRNA. koreamed.org
CYP27B1 Zinc Finger Nucleases: Gene editing technologies, such as zinc finger nucleases (ZFNs), have been used to investigate the necessity of the 1α-hydroxylase enzyme (CYP27B1) in mediating the effects of this compound. In EGFR mutant NSCLC cells, studies using CYP27B1 ZFNs indicated that this compound can regulate gene expression in a VDR-dependent manner without strictly requiring conversion to 1,25(OH)2D3. nih.govoncotarget.com This suggests that this compound itself can act as a direct VDR agonist. nih.gov
In Vivo Animal Models
Rodent Models (e.g., Mice, Rats) for Metabolic and Functional Studies
Rodent models have been indispensable for studying the metabolism and systemic functions of this compound.
Metabolic Studies: Mice with genetic modifications have provided significant insights into the metabolic pathways of vitamin D. In vitamin D receptor (VDR)-ablated mice, the degradation of 1,25(OH)2D3 was substantially reduced compared to wild-type mice. acs.org Studies using Cyp24a1-null mice, which lack the 24-hydroxylase enzyme, revealed altered pharmacokinetics of both 1,25(OH)2D3 and this compound. oup.com Similarly, Cyp24a1 knockout rats generated using the CRISPR/Cas9 system showed that five metabolites of this compound present in wild-type rats were absent, confirming their dependence on CYP24A1 for formation. nih.gov These models have helped to identify and characterize various metabolites, such as 25(OH)D3-26,23-lactone. nih.govresearchgate.net
Functional Studies: The functional consequences of vitamin D status have been investigated in various mouse and rat models. In a murine model of colitis, the relative impact of total versus free this compound on immune responses was assessed. nih.gov Studies in mice fed diets with either vitamin D2 or D3 showed that despite similar total 25-HE-Vitamin D levels, there were differences in free 25-HE-Vitamin D and subsequent effects on bone phenotype. oup.com In a mouse model of amyotrophic lateral sclerosis (ALS), vitamin D3 deficiency was shown to negatively impact functional outcomes. plos.org Furthermore, in a nude mouse model, vitamin D deficiency was found to increase prostate tumor growth. bu.edu Research using a mouse mammary organ culture system has demonstrated that this compound can act as a chemopreventive agent against carcinogen-induced lesions. nih.gov
Table 2: Key Rodent Models in 25-Hydroxyvitamin D3 Research
| Model | Genetic Modification/Condition | Research Focus | Key Findings |
|---|---|---|---|
| VDR-ablated mice | Deletion of the Vitamin D Receptor gene | Metabolism of 1,25(OH)2D3 | Reduced degradation of 1,25(OH)2D3 compared to wild-type. acs.org |
| Cyp24a1-null mice | Deletion of the 24-hydroxylase gene | Pharmacokinetics of vitamin D metabolites | Altered clearance of 1,25(OH)2D3 and this compound. oup.com |
| Cyp24a1 knockout rats | CRISPR/Cas9-mediated deletion of the 24-hydroxylase gene | Identification of CYP24A1-dependent metabolites | Absence of five this compound metabolites found in wild-type rats. nih.gov |
| Colitis mouse model | Induced inflammatory bowel disease | Immune function | Investigated the role of free versus total this compound in inflammation. nih.gov |
| ALS mouse model (G93A) | Overexpression of mutant human SOD1 | Neurodegenerative disease | Vitamin D3 deficiency worsened functional outcomes. plos.org |
Avian Models (e.g., Chicken Embryos) for Developmental Studies
The chicken embryo provides a unique in vivo system for studying the role of this compound in development, particularly skeletal development.
The developing chicken embryo utilizes this compound stored in the egg yolk. frontiersin.org Research has shown that the renal 25-hydroxyvitamin D-1-hydroxylase and 24-hydroxylase are active in the chick embryo and their activities are regulated in response to calcium metabolism. nih.gov For instance, in embryos grown without an eggshell, which leads to reduced plasma calcium, the activity of the 1-hydroxylase is significantly increased. nih.gov
Studies involving the administration of this compound to chicken embryos, either through in ovo injection or by supplementing the diet of the parent breeder hens, have demonstrated various beneficial effects. frontiersin.orgnih.gov These include improved hatchability, embryo livability, and positive effects on the bone quality of hatched chicks. frontiersin.orgnih.gov In ovo injection of this compound has also been shown to improve early growth and the development of the immune system and tibia in broilers. tandfonline.com Furthermore, research has indicated that both 1,25(OH)2D3 and this compound can induce osteogenesis and adipogenesis while inhibiting myogenesis during early chicken embryo development. frontiersin.orgresearchgate.net
Genetically Modified Animal Models in 25-Hydroxyvitamin D3 Research
Genetically modified animal models have been instrumental in elucidating the complex pathways of vitamin D metabolism and action, including the roles of its various metabolites like 25-hydroxyvitamin D3 (25(OH)D3). By targeting specific genes involved in the vitamin D endocrine system, researchers can study the physiological consequences of their absence or modification.
Cyp24a1 Knockout Models
The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the Cyp24a1 gene, is the primary catalyst for the degradation of both 25(OH)D3 and the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). oup.com Knockout mouse models lacking this enzyme have been crucial in understanding its role in vitamin D homeostasis.
Studies using Cyp24a1 knockout (KO) rats, generated via the CRISPR/Cas9 system, have demonstrated that these animals have approximately twofold higher plasma concentrations of 25(OH)D3 compared to their wild-type counterparts. nih.gov When administered oral 25(OH)D3, wild-type rats exhibited five metabolites that were absent in the Cyp24a1 KO rats, confirming that CYP24A1 is responsible for their production. nih.gov Interestingly, one of the major metabolites, 25(OH)D3-26,23-lactone, was still detected in Cyp24a1 KO rats when they were administered a downstream metabolite, suggesting the involvement of other enzymes like CYP3A in the final steps of this metabolic pathway. nih.gov
The significance of CYP24A1 in preventing vitamin D toxicity is highlighted by the severe phenotype of Cyp24a1 null mice, which includes hypercalcemia and nephrocalcinosis, leading to decreased viability. pnas.org These models have unequivocally established that CYP24A1 is the key enzyme for clearing 25(OH)D3 and 1,25(OH)2D3 from the body. oup.com The administration of radiolabeled [26,27-methyl-3H]25(OH)D3 to Cyp24a1-null mice resulted in higher levels of this substrate and a complete lack of [26,27-methyl-3H]24,25(OH)2D3 formation, a key product of CYP24A1 activity. oup.com
Key Findings from Cyp24a1 Knockout Models
| Model | Key Findings | Reference |
|---|---|---|
| Cyp24a1 KO Rat | Twofold higher plasma 25(OH)D3 levels. Absence of five 25(OH)D3 metabolites seen in wild-type. | nih.gov |
| Cyp24a1 Null Mouse | Decreased viability due to hypercalcemia and nephrocalcinosis. Inability to clear exogenous 1,25(OH)2D3. | oup.compnas.org |
1α-Hydroxylase (Cyp27B1) Knockout Models
The conversion of 25(OH)D3 to the biologically active 1,25(OH)2D3 is catalyzed by the enzyme 25-hydroxyvitamin D3-1α-hydroxylase, the product of the CYP27B1 gene. pnas.org Mice with a targeted inactivation of the Cyp27B1 gene serve as an animal model for pseudovitamin D-deficiency rickets (PDDR), a human condition caused by mutations in the same gene. researchgate.netoup.com
These Cyp27B1 knockout mice are born without obvious physical defects but develop rickets, characterized by growth retardation and osteomalacia, by three weeks of age. oup.com Their serum biochemistry reveals hypocalcemia, secondary hyperparathyroidism, and undetectable levels of 1,25(OH)2D3, mirroring the human disease. oup.com Histological analysis confirms severe disorganization of the growth plate architecture and significant osteomalacia. oup.com
Interestingly, research using Cyp27B1 null mice has also been pivotal in exploring the extra-renal synthesis of 1,25(OH)2D3. While the kidney is the primary site of 1α-hydroxylase activity, its expression has been detected in other tissues, suggesting a local, paracrine or autocrine role for 1,25(OH)2D3. oup.com However, studies using a lacZ reporter gene in place of the Cyp27B1 coding region in mice did not detect any promoter activity in the skin, challenging the idea of significant cutaneous production of 1,25(OH)2D3. pnas.org
Further studies with Cyp27B1 knockout mice in a chronic kidney disease (CKD) model have investigated the effects of 25(OH)D3 administration. These experiments aimed to determine if 25(OH)D3 could restore calcium and parathyroid hormone (PTH) levels independently of its conversion to 1,25(OH)2D3. plos.org The results showed that a specific dose of 25(OH)D3 was effective in normalizing serum calcium and reducing PTH levels in these animals. plos.org
Phenotypic Characteristics of Cyp27B1 Knockout Mice
| Characteristic | Observation | Reference |
|---|---|---|
| General Health | Growth retardation, rickets, and osteomalacia. | oup.comoup.com |
| Serum Biochemistry | Hypocalcemia, hypophosphatemia, hyperparathyroidism, undetectable 1,25(OH)2D3. | researchgate.netoup.com |
| Bone Histology | Disorganized growth plate, marked osteomalacia. | oup.com |
| Response to 25(OH)D3 | Normalization of serum calcium and PTH levels at a specific dose in a CKD model. | plos.org |
VDR Knockout Models
The biological effects of 1,25(OH)2D3, and by extension the precursor 25(OH)D3, are mediated by the vitamin D receptor (VDR), a nuclear transcription factor. oup.com Mice lacking a functional VDR have been invaluable for dissecting the physiological functions of vitamin D signaling.
VDR knockout (VDR KO) mice display a phenotype that closely resembles human vitamin D dependent rickets type II, including resistance to 1,25(OH)2D3, hypocalcemia, and secondary hyperparathyroidism. oup.com These models have definitively shown that the VDR is essential for the anti-proliferative and pro-apoptotic effects of 1,25(OH)2D3 in mammary cells. frontiersin.org
In the context of the mammary gland, VDR KO mice exhibit accelerated development during puberty and pregnancy, as well as delayed post-lactational involution. oup.com These findings suggest a crucial role for VDR signaling in normal mammary gland morphology and function. Furthermore, studies on myofibers isolated from VDR KO mice showed no increase in the retention of radiolabeled 25(OH)D3 after pretreatment with 1,25(OH)2D3, a response that was observed in wild-type mice. researchgate.netnih.gov This indicates that the VDR modulates the uptake of 25(OH)D3 in muscle cells. researchgate.netnih.gov
While VDR knockout models are powerful tools, it is important to recognize that the cells in these animals have never been exposed to VDR signaling from embryonic development onwards, which could lead to compensatory changes. mdpi.com
Ex Vivo Methodologies
Ex vivo methodologies provide a bridge between in vitro cell culture and in vivo animal studies, allowing for the investigation of tissue-level responses to compounds like 25(OH)D3 in a controlled environment.
Organ Culture Systems (e.g., Mouse Mammary Gland Organ Culture)
Mouse mammary gland organ culture (MMOC) is a well-established ex vivo system used to study the effects of hormones and other factors on mammary gland development and carcinogenesis. In this system, whole mammary glands are cultured in a chemically defined medium.
Studies using MMOC have demonstrated the direct effects of vitamin D metabolites on mammary tissue. For instance, both 25(OH)D3 and 1,25(OH)2D3 have been shown to reduce the incidence of carcinogen-induced pre-neoplastic lesions in this system. frontiersin.org Specifically, 25(OH)D3 at concentrations of 100-500 nM suppressed both ovarian hormone-dependent and -independent mammary lesions by over 50%. aacrjournals.org This effect was observed even in mammary glands from 1α-hydroxylase knockout mice, suggesting that 25(OH)D3 may have direct effects without being converted to 1,25(OH)2D3. nih.gov These findings support the concept that systemically available 25(OH)D3 can be taken up by the mammary gland and exert protective effects against cancer development. frontiersin.org
Advanced Research Techniques
The accurate measurement of 25(OH)D3 and its metabolites is crucial for both clinical diagnostics and research. Several advanced analytical techniques have been developed and refined for this purpose.
Historically, immunoassays were common but often lacked the specificity to differentiate between 25(OH)D2 and 25(OH)D3. nih.gov High-performance liquid chromatography (HPLC) offers better separation but can lack the sensitivity for trace amounts. nih.gov
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites. mdpi.com This technique provides high specificity and sensitivity, allowing for the simultaneous quantification of different forms of vitamin D, including 25(OH)D3 and its metabolites like 24,25-dihydroxyvitamin D3. nih.govresearchgate.netportlandpress.com Despite its accuracy, LC-MS/MS is not always user-friendly and requires expensive equipment, making it less suitable for high-throughput clinical laboratories. nih.govportlandpress.com Researchers have also developed novel LC-MS/MS methods for measuring the free, unbound fraction of 25(OH)D3 in serum, which may be a more biologically relevant marker. portlandpress.com
Comparison of Analytical Methods for 25-Hydroxyvitamin D3
| Technique | Advantages | Limitations | Reference |
|---|---|---|---|
| Immunoassays | High-throughput, automated. | Lack of specificity, cross-reactivity with other metabolites. | nih.gov |
| HPLC | Good separation of D2 and D3 forms. | Lower sensitivity for trace amounts. | nih.gov |
| LC-MS/MS | High specificity and sensitivity, considered the gold standard. | Expensive equipment, not user-friendly for all labs. | nih.govmdpi.com |
Chromatin Immunoprecipitation (ChIP) Assay for VDRE Identification
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the specific genomic locations where the Vitamin D Receptor (VDR) binds. These binding sites are known as Vitamin D Response Elements (VDREs). The process involves cross-linking proteins to DNA in living cells, followed by cell lysis and fragmentation of the chromatin. An antibody specific to the VDR is then used to immunoprecipitate the VDR-DNA complexes. Finally, the DNA is purified and analyzed, often by sequencing (ChIP-seq), to map the VDR binding sites across the entire genome. nih.gov
Research has demonstrated that upon stimulation with 1α,25-dihydroxyvitamin D3, the hormonally active form of vitamin D, there is a significant shift in the genomic locations of VDR occupancy. nih.gov ChIP-seq studies in human monocytic leukemia cells (THP-1) have identified thousands of VDR binding locations. nih.gov Many of these sites are associated with a direct repeat spaced by 3 nucleotides (DR3)-type response element, which is strongly linked to the ligand-dependent VDR occupation of chromatin. nih.gov
ChIP assays have been instrumental in identifying functional VDREs in the promoter and intronic regions of various primary 1α,25(OH)2D3 target genes, such as CYP24, cyclin C, p21(Waf1/Cip1), and members of the insulin-like growth factor binding protein (IGFBP) family. iiarjournals.org For instance, in the human 5-Lipoxygenase (5-LO) gene, in silico screening identified 22 putative VDREs, of which four were confirmed as functional using gel shift and reporter gene assays. nih.gov Subsequent ChIP assays demonstrated the simultaneous association of VDR, Retinoid X Receptor (RXR), and RNA polymerase II with regions of the 5-LO gene containing these VDREs, suggesting the formation of DNA loops to bring distant regulatory elements to the transcription start site. nih.gov Similarly, a functional VDRE was identified in the human IGFBP-3 promoter, and ChIP assays confirmed the recruitment of the VDR/RXR heterodimer to this site in intact cells upon treatment with 1,25-(OH)2D3. oup.com
| Gene | Number of Functional VDREs Identified via ChIP | Location of Notable VDREs | Associated Findings |
|---|---|---|---|
| 5-Lipoxygenase (5-LO) | 4 | Promoter (-2,250), Intron 2 (+21,400), Intron 4 (+42,000), Intron 5 (+50,600) | The VDRE in intron 4 is one of the strongest known in the human genome. nih.gov |
| CYP24 | 4 | Promoter region | Demonstrates the role of multiple VDREs in gene regulation. iiarjournals.orgiiarjournals.org |
| Cyclin C | 4 | Promoter region | VDR-RXR heterodimers have a reduced impact compared to the CYP24 gene. iiarjournals.org |
| p21(Waf1/Cip1) | 3 | Promoter region | Co-occupancy of VDR with coactivator proteins confirmed by re-ChIP assays. iiarjournals.org |
| IGFBP1, 3, 5 | 10 (total) | Promoter, intronic, and intergenic regions | Confirmed as primary VDR target genes. iiarjournals.orgiiarjournals.org |
Molecular Dynamics Simulations for Ligand-Receptor Binding
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations provide insights into the dynamic interactions between vitamin D metabolites and the Ligand Binding Pocket (LBP) of the VDR. d-nb.inforesearchgate.net These simulations can predict how different ligands bind, the stability of the resulting complex, and the conformational changes induced in the receptor.
Studies using MD simulations have shown that this compound can act as an agonistic VDR ligand. researchgate.net When the binding of this compound to the VDR-LBP was simulated and compared to that of 1α,25-dihydroxyvitamin D3, it was observed that the key amino acid pairs responsible for anchoring the hydroxyl groups (Y147/S278, S237/R274, and H305/H397) adopt very similar positions for both ligands. researchgate.netnih.gov This suggests that this compound can stabilize the active conformation of the VDR, a prerequisite for initiating gene transcription. researchgate.net The root mean square deviation (RMSD) of the peptide backbone atoms during simulations showed very parallel results for both this compound and 1α,25-dihydroxyvitamin D3, further indicating the stability of the complex formed with this compound. researchgate.net
MD simulations have also been employed to understand the effects of different ligands, such as agonists and antagonists, on the flexibility of the VDR's backbone and side chains. d-nb.infoacs.org These studies reveal that while an agonist like 1α,25-dihydroxyvitamin D3 and an antagonist may induce similar changes within the LBP, the antagonist can cause increased flexibility in other regions, such as helix 12, which is crucial for coactivator binding and receptor function. d-nb.infoacs.org
| Ligand Hydroxyl Group | Interacting VDR Amino Acid Residues | Helix Location | Reference |
|---|---|---|---|
| 1α-OH | Y143, S278 | Helix 1, Helix 5 | nih.gov |
| 3β-OH | S237, R274 | Helix 3, Helix 5 | nih.gov |
| 25-OH | H305, H397 | Loop 6-7, Helix 11 | nih.gov |
Cryoelectron Microscopy, X-ray Scattering, and Hydrogen Deuterium (B1214612) Exchange for VDR Structure
A combination of advanced structural biology techniques has been essential to elucidate the three-dimensional structure of the VDR in complex with its binding partners. These methods provide a more complete picture of the receptor's architecture and dynamics than any single technique could alone. nih.gov
Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the size and shape of macromolecules in solution. SAXS studies have shown that the agonist-bound VDR adopts an active conformation even in solution, while the apo-receptor (without a ligand) exhibits significant structural fluctuations, particularly in the region of helix 11 and 12. acs.org
Hydrogen Deuterium Exchange (HDX) coupled with mass spectrometry is a method that probes the conformational dynamics of a protein by measuring the rate at which its backbone amide hydrogens exchange with deuterium in the solvent. nih.govresearchgate.net HDX has been used to study the VDR-LBD in complex with various ligands. nih.gov The results show that ligand binding leads to significant protection from exchange in regions that form the LBP, such as helices 3, 7, and 8. nih.gov Furthermore, HDX can reveal subtle differences in receptor dynamics induced by agonists versus partial agonists, providing insights into their distinct biological activities. nih.gov For example, the absence of the 25-OH group in a ligand analog resulted in less protection in helix 7, which is located at the VDR/RXR dimer interface, suggesting a more dynamic and potentially less stable heterodimer. nih.gov
Genome-Wide Studies (e.g., Transcriptomics, Proteomics)
Genome-wide approaches, including transcriptomics and proteomics, have been crucial in understanding the broad biological impact of vitamin D signaling.
Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, has been used to identify genes regulated by vitamin D metabolites. Microarray and RNA-sequencing studies have compared the gene-regulatory potential of this compound to that of 1α,25-dihydroxyvitamin D3. In human peripheral blood mononuclear cells (PBMCs), saturating concentrations of both metabolites were found to regulate a comparable number and identity of target genes. frontiersin.orgresearchgate.net However, the concentration of this compound required to elicit these effects was significantly higher. frontiersin.orgresearchgate.net For example, the average EC50 values for inducing target gene expression were approximately 322 nM for 25(OH)D3, compared to 0.48 nM for 1,25(OH)2D3. frontiersin.org Transcriptomic studies in sika deer have also shown that 25-HE-Vitamin D supplementation leads to extensive changes in the antler transcriptome, with differentially expressed genes being enriched in pathways related to the extracellular matrix, collagen, the immune system, and lipid metabolism. mdpi.com
Proteomics , the large-scale study of proteins, complements transcriptomics by analyzing the changes in protein expression in response to vitamin D. In obese children, a proteomic approach identified multimeric adiponectin as a key circulating molecule linked to this compound levels. plos.org Another study examining the plasma proteome found that a profile of 25 proteins, including vitamin D binding protein (DBP) and apolipoprotein C-III, was positively associated with this compound concentrations. acs.org Furthermore, proteomic analysis of nuclear fractions from colon cancer cells treated with 1α,25-dihydroxyvitamin D3 led to the identification of 59 differentially expressed proteins, many of which are involved in key nuclear processes. csic.es
Genome-Wide Association Studies (GWAS) have identified multiple genetic loci associated with circulating this compound concentrations. These studies scan the genomes of many individuals to find genetic variations associated with a particular trait. GWAS have successfully identified variants in or near genes involved in the vitamin D metabolic pathway, such as GC (encoding vitamin D binding protein), CYP2R1, CYP24A1, and DHCR7/NADSYN1. bohrium.comfrontiersin.org Larger studies have expanded this list to include loci in genes like SEC23A and AMDHD1, providing further insights into the genetic architecture of vitamin D status. bohrium.comresearchgate.netnih.gov
| Gene | Function/Association | Reference |
|---|---|---|
| GC | Encodes Vitamin D Binding Protein (DBP) | bohrium.comfrontiersin.org |
| CYP2R1 | Major 25-hydroxylase enzyme | bohrium.comfrontiersin.org |
| DHCR7/NADSYN1 | Involved in cholesterol synthesis, precursor to vitamin D3 | bohrium.com |
| CYP24A1 | Catabolizes vitamin D metabolites | bohrium.com |
| SEC23A | Component of the COPII coat, involved in protein transport | bohrium.com |
| AMDHD1 | Amidohydrolase domain containing 1 | bohrium.com |
Genetic Determinants and Their Influence on 25 Hydroxyvitamin D3 Biology
Heritability of 25-Hydroxyvitamin D Concentrations
The notion that genetics play a role in vitamin D status is strongly supported by heritability studies. Twin and family-based studies have provided a wide range of heritability estimates, with some suggesting that genetic factors can account for up to 80-86% of the variability in 25(OH)D concentrations. nih.govnih.govunisa.edu.au These high estimates, however, are often observed in populations with lower environmental contributions to vitamin D variance. nih.gov
Genome-wide association studies (GWAS) offer another method for estimating heritability by analyzing common genetic variants (single nucleotide polymorphisms or SNPs) across large, unrelated populations. nih.gov GWAS-based estimates, or SNP heritability, for serum 25(OH)D concentrations are more modest, typically ranging from 7.5% to 16%. nih.govnih.govbohrium.com For instance, a large GWAS involving individuals of European descent estimated the heritability attributable to common SNPs to be 7.5%. bohrium.comharvard.edu A separate study of over 400,000 individuals from the UK Biobank reported a heritability of 0.32, with common SNPs explaining about 40% of this genetic influence. plos.org The discrepancy between twin-study and GWAS estimates may suggest that rare variants, structural variations, or gene-gene interactions, which are not well-captured by standard GWAS, also contribute significantly to the heritability of 25(OH)D levels. bohrium.com
Genome-Wide Association Studies (GWAS) Findings
GWAS have been instrumental in pinpointing specific genetic loci associated with circulating 25(OH)D levels, providing novel insights into its metabolic pathways. nih.govbiorxiv.org These large-scale studies have successfully identified numerous independent genetic variants that consistently associate with serum 25(OH)D concentrations. nih.gov
Early GWAS meta-analyses identified variants in three key loci: the group-specific component (GC) gene, the 7-dehydrocholesterol (B119134) reductase (DHCR7/NADSYN1) region, and the cytochrome P450 family 2 subfamily R member 1 (CYP2R1) gene. harvard.eduoup.com Subsequent, larger GWAS expanded on these findings, confirming these loci and discovering additional ones, including a variant in the CYP24A1 gene. bohrium.comharvard.edu
As study sizes have grown, so has the number of identified loci. A major GWAS of over 79,000 individuals of European ancestry identified two new loci, SEC23A and AMDHD1, in addition to the four previously established ones. bohrium.comharvard.edu An even larger study in over 417,000 Europeans dramatically expanded the list, identifying 143 independent loci associated with 25(OH)D concentration. plos.orgbiorxiv.orgresearchgate.net These discoveries highlight that the genetic architecture of 25(OH)D is complex, involving numerous genes with small individual effects. biorxiv.org
Many of the most significant genetic associations with 25(OH)D levels are found within or near genes that encode key proteins in the vitamin D metabolic pathway. nih.govnih.govmdpi.com These genes are crucial for the synthesis, transport, activation, and degradation of vitamin D. nih.gov
DHCR7/NADSYN1 : The 7-dehydrocholesterol reductase (DHCR7) gene, located on chromosome 11, encodes an enzyme that converts 7-dehydrocholesterol (7-DHC), the precursor of vitamin D3, into cholesterol. mdpi.comscispace.com Genetic variants in this region, such as rs12785878, influence the amount of 7-DHC available for conversion to vitamin D3 in the skin upon UVB exposure. nih.govscispace.com The G allele of rs12785878 has been linked to lower 25(OH)D levels. scispace.com
CYP2R1 : Located on chromosome 11, the CYP2R1 gene encodes the primary 25-hydroxylase enzyme responsible for converting vitamin D into 25(OH)D in the liver. mdpi.commdpi.com Polymorphisms in this gene, such as rs10741657, can impact the efficiency of this conversion process and are strongly associated with circulating 25(OH)D levels. nih.govscispace.commdpi.com
GC : The group-specific component (GC) gene on chromosome 4 encodes the vitamin D binding protein (VDBP), which is the main carrier of vitamin D and its metabolites in the bloodstream. nih.govmdpi.com Variants in GC, like rs2282679 and the non-synonymous SNP rs7041, are among the most significant genetic determinants of 25(OH)D concentrations, likely by affecting the binding affinity and half-life of 25(OH)D. oup.comscispace.com
CYP24A1 : This gene, found on chromosome 20, encodes the 24-hydroxylase enzyme, which initiates the catabolism (breakdown) of both 25(OH)D and the active form, 1,25-dihydroxyvitamin D. nih.govmdpi.com Variants in CYP24A1, such as rs6013897, have been associated with 25(OH)D levels, influencing the rate at which it is cleared from circulation. scispace.com
CYP27B1 : The CYP27B1 gene on chromosome 12 encodes the 1α-hydroxylase enzyme, which converts 25(OH)D to the biologically active 1,25-dihydroxyvitamin D, primarily in the kidneys. nih.govnih.gov Polymorphisms in this gene, including rs10877012, have been linked to 25(OH)D concentrations and may influence the feedback regulation of vitamin D metabolism. nih.govmdpi.comjmchemsci.com
Table 1: Key Genes in the Vitamin D Metabolic Pathway Associated with 25(OH)D Levels
| Gene | Chromosome | Function | Associated SNP Example |
|---|---|---|---|
| DHCR7 | 11q12 | Converts 7-DHC to cholesterol, affecting vitamin D3 precursor availability. mdpi.comscispace.com | rs12785878 nih.govscispace.com |
| CYP2R1 | 11p15.2 | Encodes 25-hydroxylase, converting vitamin D to 25(OH)D. mdpi.commdpi.com | rs10741657 scispace.commdpi.com |
| GC | 4q13.3 | Encodes Vitamin D Binding Protein (VDBP) for transport. nih.govmdpi.com | rs2282679 oup.comscispace.com |
| CYP24A1 | 20q13.2 | Encodes 24-hydroxylase for catabolism of vitamin D metabolites. nih.govmdpi.com | rs6013897 scispace.com |
| CYP27B1 | 12q14.1 | Encodes 1α-hydroxylase, converting 25(OH)D to active 1,25(OH)2D. nih.govnih.gov | rs10877012 nih.govjmchemsci.com |
Recent large-scale GWAS have revealed that the genetic determinants of 25(OH)D are not confined to the canonical metabolic pathway. biorxiv.orgresearchgate.net A significant number of identified loci are involved in lipid and lipoprotein metabolism. plos.orgbiorxiv.orgmdpi.com This connection is biologically plausible, as vitamin D is a fat-soluble steroid hormone precursor, and its precursor, 7-dehydrocholesterol, is an intermediate in the cholesterol synthesis pathway. oup.com
Mendelian randomization studies, which use genetic variants as proxies for an exposure to infer causality, have further explored this relationship. One such study found a bidirectional causal link between 25(OH)D levels and serum triglycerides and total cholesterol. nih.gov Specifically, genetically determined higher 25(OH)D levels were associated with lower levels of triglycerides, total cholesterol, and LDL cholesterol. nih.gov Conversely, genetically elevated levels of triglycerides and total cholesterol were associated with lower 25(OH)D concentrations. nih.gov These findings suggest a shared genetic and metabolic architecture between vitamin D status and lipid profiles.
The synthesis of vitamin D3 is initiated in the skin, where 7-dehydrocholesterol is converted by UVB radiation. scispace.com Therefore, genetic factors that influence skin properties can also affect 25(OH)D levels. GWAS have identified loci associated with 25(OH)D that are implicated in dermal tissue properties. plos.orgbiorxiv.orgmdpi.com
Furthermore, studies have investigated the interplay between genetics, skin pigmentation, and vitamin D status. plos.org While vitamin D synthesis is known to be less efficient in more pigmented skin, GWAS stratified by skin color have identified new genetic associations. plos.org For example, variants in pigmentation-related genes like SLC45A2 and HERC2 have shown associations with 25(OH)D levels, particularly in individuals of African ancestry. plos.org This indicates a pleiotropic effect where these genes influence both skin color and vitamin D biology. plos.org
Variants Related to Lipid Metabolism and Storage
Polymorphisms in the Vitamin D Receptor (VDR) Gene
The biological actions of the active form of vitamin D, 1,25-dihydroxyvitamin D, are mediated through the vitamin D receptor (VDR), a nuclear hormone receptor that regulates gene transcription. karger.com The VDR gene itself contains several common single nucleotide polymorphisms (SNPs) that have been studied in relation to various health outcomes and, to some extent, circulating 25(OH)D levels. karger.comfrontiersin.org
Several VDR polymorphisms, including FokI (rs2228570), BsmI (rs1544410), ApaI (rs7975232), and TaqI (rs731236), are among the most frequently investigated. mdpi.comfrontiersin.org The influence of these polymorphisms on VDR expression and function is thought to be a potential mechanism linking them to disease susceptibility. karger.com
The association between these VDR polymorphisms and the concentration of 25(OH)D itself has yielded mixed results across different populations. frontiersin.org
One study in a Greek rural population found that the TaqI 't' allele was associated with a twofold increased odds of having low 25(OH)D3 levels, while the BsmI 'B' allele was also linked to a higher risk of deficiency. karger.com
In a study of a Chinese population, individuals with the FokI 'ff' or ApaI 'AA' genotypes had significantly higher 25(OH)D concentrations. nih.gov
However, other studies, such as one involving middle-aged Russian women and another in a Bangladeshi population, found no significant association between these common VDR polymorphisms and serum 25(OH)D levels. frontiersin.orgplos.org
These inconsistencies suggest that the effect of VDR polymorphisms on vitamin D status may be population-specific or influenced by other genetic and environmental factors.
Table 2: Common Polymorphisms in the Vitamin D Receptor (VDR) Gene
| Polymorphism | SNP ID | Location | Potential Association with 25(OH)D Levels |
|---|---|---|---|
| FokI | rs2228570 | Exon 2 | Associated with 25(OH)D levels in some populations. nih.govplos.org |
| BsmI | rs1544410 | Intron 8 | Linked to risk of vitamin D deficiency in some studies. karger.comfrontiersin.org |
| ApaI | rs7975232 | Intron 8 | Associated with 25(OH)D concentrations in certain populations. frontiersin.orgnih.gov |
| TaqI | rs731236 | Exon 9 | 't' allele associated with increased odds of low 25(OH)D in one study. karger.com |
Influence on Gene Expression Responses
The primary mechanism by which vitamin D influences biology is through the regulation of gene expression. mdpi.com The active hormone 1,25(OH)2D3, by activating the VDR, can directly or indirectly affect the expression of more than 900 genes. nih.gov This regulation occurs in a wide variety of tissues, including the intestine, bone, immune cells, and kidney. nih.govmdpi.com
While 1,25(OH)2D3 is the high-affinity ligand for the VDR, research suggests that 25(OH)D3 itself may have direct gene-regulatory capabilities, particularly at supra-physiological concentrations. researchgate.netfrontiersin.orgnih.gov A study on human peripheral blood mononuclear cells (PBMCs) demonstrated that high concentrations of 25(OH)D3 (and 25(OH)D2) could modulate the transcriptome in a manner comparable to the active hormone. researchgate.netfrontiersin.org The average half-maximal effective concentration (EC50) for 206 shared target genes was around 322 nM for 25(OH)D3, which is approximately 600 times higher than that for 1,25(OH)2D3 (0.48 nM). researchgate.netfrontiersin.org This effect was observed even though the expression of the CYP27B1 gene, which encodes the enzyme that converts 25(OH)D3 to 1,25(OH)2D3, is very low in PBMCs. researchgate.netfrontiersin.org
Further research using mouse renal distal tubular cells where the Cyp27b1 gene was knocked out also showed that 25(OH)D3 could stimulate the expression of VDR target genes. nih.gov In these cells, a high concentration of 25(OH)D3 (10⁻⁷ M) promoted the expression of Cyp24a1, a classic vitamin D-responsive gene, and calbindin-D9K, a gene involved in calcium reabsorption. nih.gov This suggests that 25(OH)D3 can directly activate the VDR to regulate gene expression when the conversion to 1,25(OH)2D3 is abrogated. nih.gov
The genes regulated by vitamin D are diverse. In immune cells, for example, VDR activation leads to the expression of antimicrobial peptides like cathelicidin, which is involved in innate immunity. oncotarget.com The VDR also influences the expression of genes involved in cell proliferation, differentiation, and apoptosis. nih.gov
Genetic Score Construction and Predictive Research Models
Given that multiple genetic variants each contribute a small effect to circulating 25(OH)D levels, researchers have developed genetic scores (also known as polygenic risk scores) to provide a single quantitative measure of an individual's genetic predisposition to a certain vitamin D status. mdpi.comnih.govplos.orgplos.org These scores are constructed by summing the number of risk alleles (alleles associated with lower 25(OH)D levels) an individual carries across a panel of relevant SNPs, often weighted by the effect size of each SNP as determined by large-scale GWAS. plos.orgplos.org
GWAS have identified numerous SNPs associated with 25(OH)D concentrations, typically located in or near genes involved in vitamin D metabolism. Key genes include:
GC: Encodes the vitamin D binding protein (DBP), the primary transporter of vitamin D metabolites in the circulation. plos.orgplos.org
CYP2R1: Encodes a key 25-hydroxylase enzyme responsible for converting vitamin D to 25(OH)D in the liver. nih.govplos.org
DHCR7/NADSYN1: Involved in the synthesis of 7-dehydrocholesterol, the precursor to vitamin D3 in the skin. plos.org
CYP24A1: Encodes the 24-hydroxylase enzyme, which catabolizes and inactivates vitamin D metabolites. nih.govnih.gov
A simple genetic risk score (GRS) using just two SNPs, rs4588 (in GC) and rs10741657 (in CYP2R1), was used in a study to guide personalized vitamin D supplementation. nih.gov Another study constructed a score from five uncorrelated SNPs (rs2298850, rs7041, rs10741657, rs3794060, and rs6013897) to examine associations with disease endpoints. plos.org
These genetic scores have shown significant predictive power. For example, a study using data from the UK Biobank constructed a genetic score with 35 variants and found that individuals in the highest quintile of the score had approximately half the odds of having low 25(OH)D concentrations (<50 nmol/L) compared to those in the lowest quintile. mdpi.comresearchgate.net This demonstrates that genetic differences can have a clinically relevant impact on maintaining adequate vitamin D levels. mdpi.com Predictive models incorporating these genetic scores along with non-genetic factors like age, BMI, and sun exposure can explain a larger proportion of the variability in 25(OH)D levels. cambridge.orgnih.gov However, even models with numerous genetic markers explain a relatively small fraction of the total variance, highlighting the major role of environmental factors. nih.govcambridge.org
| Genetic Score Quintile (UK Biobank Study) mdpi.com | Mean 25(OH)D (nmol/L) | Odds Ratio for Low 25(OH)D (<50 nmol/L) vs. Lowest Quintile |
| Lowest (Q1) | 48.9 | 1.00 (Reference) |
| Q2 | 52.3 | 0.81 |
| Q3 | 54.3 | 0.70 |
| Q4 | 56.4 | 0.61 |
| Highest (Q5) | 59.4 | 0.51 |
Mendelian Randomization Studies in 25-Hydroxyvitamin D Research
Mendelian randomization (MR) is a powerful analytical method that uses genetic variants as instrumental variables (IVs) to investigate the causal relationship between an exposure (like circulating 25(OH)D levels) and a health outcome. mdpi.commdpi.com Because alleles are randomly assorted from parents to offspring during conception, using genetic variants associated with 25(OH)D levels can help to overcome the confounding and reverse causation that plague traditional observational studies. mdpi.comnih.gov
In MR studies of vitamin D, SNPs robustly associated with 25(OH)D concentrations from large GWAS are used as IVs. mdpi.com The causal effect of 25(OH)D on a disease is then estimated by examining the association between these genetic IVs and the disease in an independent dataset. mdpi.com
Numerous MR studies have been conducted to clarify the role of vitamin D in various diseases, with mixed results.
Cancer: Despite observational studies suggesting a link between higher vitamin D levels and lower cancer risk, MR analyses have largely failed to support a causal relationship. mdpi.comnih.gov Systematic reviews of MR studies have found no statistically significant associations between genetically predicted 25(OH)D levels and the risk for total cancer or for specific cancers like colorectal, breast, prostate, and lung cancer in European-ancestry populations. mdpi.comnih.gov
Multiple Sclerosis (MS): In contrast to the findings for cancer, MR studies have provided evidence for a causal association between vitamin D and MS. nih.gov Analyses using data from large GWAS have shown that genetically increased serum 25(OH)D levels are causally associated with a reduced risk of developing MS in European populations. nih.gov
Metabolic Syndrome and Internalising Disorders: MR studies have generally not found evidence of a causal relationship between 25(OH)D levels and metabolic syndrome or its components. mdpi.com Similarly, research investigating a link with internalising disorders like depression and anxiety has found no causal effect. cambridge.org
These findings underscore the value of MR in dissecting correlation from causation. While observational links may be strong, MR provides a method to test whether these associations are likely to be causal, thereby helping to inform public health strategies and prioritize interventions. mdpi.com
Advanced Research Areas and Future Directions in 25 Hydroxyvitamin D3 Studies
Elucidation of Local (Autocrine/Paracrine) Actions of 25-Hydroxyvitamin D3
While the endocrine functions of vitamin D metabolites are well-established, emerging research has illuminated the significance of local, or autocrine/paracrine, actions of 25(OH)D3 within various tissues. nih.gov This localized activity is predicated on the expression of the enzyme 1α-hydroxylase (CYP27B1) in numerous extrarenal tissues, enabling the conversion of circulating 25(OH)D3 into the active hormone calcitriol (B1668218) at the site of action. bioscientifica.comaacrjournals.org
This local production of calcitriol is crucial for regulating cell differentiation and maturation, particularly within the immune system and skin. nih.gov For instance, immune cells like monocytes, activated T- and B-lymphocytes, and Langerhans cells possess the enzymatic machinery for this conversion, allowing for on-site regulation of immune responses. direct-ms.org Similarly, the skin can synthesize calcitriol from 25(OH)D3, where it plays a role in keratinocyte regulation. direct-ms.org
Comprehensive Characterization of 25-Hydroxylase Regulation in Different Tissues
The initial step in vitamin D activation, the 25-hydroxylation of vitamin D3, is carried out by a group of enzymes known as 25-hydroxylases. diva-portal.org While the liver is the primary site of this conversion, producing the main circulating form of vitamin D, 25(OH)D3, the regulation of these enzymes is complex and tissue-specific. diva-portal.orgresearchgate.netwikipedia.org
The key enzymes involved are the mitochondrial CYP27A1 and the microsomal CYP2R1. uzh.ch Though CYP27A1 is widely distributed across various tissues, CYP2R1 is considered the major 25-hydroxylase. uzh.ch Studies in rats have indicated the presence of two different 25-hydroxylases in the liver with varying affinities and capacities. diva-portal.org
The regulation of these enzymes is influenced by several factors. For instance, high dietary phosphate (B84403) intake may affect the expression of hepatic and fat 25-hydroxylases. uzh.ch Furthermore, research has shown that both endogenous compounds and xenobiotics can regulate vitamin D 25-hydroxylases. diva-portal.org In contrast to the tight regulation of renal 1α-hydroxylase by hormones like parathyroid hormone (PTH) and fibroblast growth factor-23 (FGF23), the regulation of 25-hydroxylases in extrarenal tissues appears to be different and less understood. nih.gov
Investigation of Differential Responses to 25-Hydroxyvitamin D3 in Various Cell Types
The biological effects of 25(OH)D3 and its active metabolite, calcitriol, vary significantly across different cell types. This differential response is influenced by the cell's origin, differentiation stage, and the local microenvironment. mdpi.com
For example, in the context of bone health, the response of osteoblasts to vitamin D can differ based on whether they are derived from the periosteum or bone marrow. mdpi.com Species-specific differences are also evident; for instance, calcitriol increases the expression of RUNX2 and osteocalcin (B1147995) in human osteoblasts but inhibits them in murine osteoblasts. mdpi.com
Studies on human mesenchymal stem cells (hMSCs) have shown that 25(OH)D3 can directly induce osteogenic differentiation, increasing markers like alkaline phosphatase and osteocalcin, and promoting mineralization. nih.gov In contrast, studies on chicken embryos revealed that both 25(OH)D3 and calcitriol induce osteogenesis and adipogenesis but inhibit myogenesis. frontiersin.orgnih.gov In human osteosarcoma cell lines, both 25(OH)D3 and calcitriol have been shown to induce differentiation and apoptosis. nih.gov Furthermore, in human decidual cells, both vitamin D metabolites potently suppress the expression of several cytokines, highlighting their immunomodulatory role. oup.com
Understanding the Functional Significance of 25-Hydroxyvitamin D3-Glucuronide
25-Hydroxyvitamin D3-glucuronide (25OHD-Gluc) is a conjugated metabolite of 25(OH)D3, formed in the liver. chemicalbook.comnih.gov This water-soluble conjugate is found in blood and bile and is involved in the excretion of vitamin D metabolites. nih.govjci.orgjci.org
Recent research suggests that 25OHD-Gluc may have a functional role beyond simple excretion. It is hypothesized that this glucuronidated form can be cleaved by bacterial glucuronidases in the colon, releasing the active 25(OH)D3 locally. nih.govphysiology.org This localized release could then stimulate the vitamin D receptor (VDR)-mediated pathway in the colon. nih.gov
Studies in mice have shown that both oral and subcutaneous administration of 25OHD-Gluc can induce the expression of the VDR target gene, Cyp24, in the colon. physiology.org This suggests a novel mechanism for targeted delivery of vitamin D to the lower intestinal tract, which could have therapeutic implications for conditions like inflammatory bowel disease. physiology.orgresearchgate.net The process of glucuronidation and subsequent de-conjugation in the gut may represent an important enterohepatic circulation of vitamin D metabolites.
Role of 25-Hydroxyvitamin D3 in Specific Cellular Differentiation and Development Processes (e.g., Osteogenesis, Adipogenesis, Myogenesis)
25-Hydroxyvitamin D3 and its active form, calcitriol, have been shown to play a significant role in the differentiation and development of various cell lineages, including bone cells (osteogenesis), fat cells (adipogenesis), and muscle cells (myogenesis).
Osteogenesis
Both 25(OH)D3 and calcitriol have demonstrated the ability to induce osteogenic differentiation. frontiersin.orgnih.gov In human mesenchymal stem cells, 25(OH)D3 has been shown to upregulate key osteogenic markers such as RUNX2, osteocalcin, and alkaline phosphatase, and to enhance mineralization. nih.govresearchgate.net Studies on chicken embryos have also confirmed the induction of osteogenesis-related genes by both metabolites. frontiersin.orgnih.gov
Adipogenesis
The effects of vitamin D metabolites on adipogenesis appear to be more complex and can be stimulatory or inhibitory depending on the context. frontiersin.org In chicken embryos, both 25(OH)D3 and calcitriol were found to increase the expression of adipogenesis-related genes. frontiersin.orgnih.gov However, in murine 3T3-L1 preadipocytes, calcitriol has been shown to inhibit adipogenesis by suppressing key transcription factors and reducing lipid accumulation. cambridge.org The influence of vitamin D on the transdifferentiation of muscle cells into fat cells has also been observed, with low concentrations of calcitriol promoting adipogenesis and higher concentrations having an inhibitory effect. bioscientifica.com
Myogenesis
In contrast to its effects on osteogenesis and adipogenesis, vitamin D metabolites have been shown to inhibit myogenesis. frontiersin.orgnih.gov Studies in chicken embryos demonstrated that both 25(OH)D3 and calcitriol suppressed the expression of key myogenic regulatory factors like MYOD1 and MYF5. frontiersin.orgnih.gov This inhibitory effect on myoblast differentiation is supported by findings in VDR knockout mice, which exhibit higher expression of myogenic genes. frontiersin.org However, some earlier in vitro studies on embryonic chick myoblasts reported a stimulatory effect of calcitriol on proliferation and differentiation. frontiersin.org
Novel Insights into 25-Hydroxyvitamin D3's Molecular Interactions Beyond Canonical VDR Pathways
The classical understanding of vitamin D action involves the binding of its active form, calcitriol, to the nuclear vitamin D receptor (VDR), which then regulates gene expression. csic.es However, recent research has uncovered non-canonical pathways and molecular interactions that expand the scope of vitamin D's biological effects.
One significant area of investigation is the alternative pathway of vitamin D3 activation initiated by the enzyme CYP11A1. nih.gov This pathway, which does not act on 25(OH)D3, generates novel, biologically active vitamin D3 hydroxyderivatives. nih.gov These metabolites can interact with alternative receptors beyond the VDR, including the retinoid-related orphan receptors (ROR) α and γ, the aryl hydrocarbon receptor (AhR), and the liver X receptor (LXR). nih.gov This suggests that the biological effects of vitamin D are not solely dependent on VDR activation. nih.gov
Furthermore, there is evidence of non-genomic actions of vitamin D that are independent of VDR. nih.gov These rapid, membrane-mediated effects can involve the activation of various signaling pathways. nih.govmdpi.com Additionally, the interplay between the VDR and other signaling pathways, such as the Wnt/β-catenin pathway, is an active area of research. csic.es The interaction is cell- and tissue-specific, with vitamin D signaling inhibiting the Wnt/β-catenin pathway in colon cancer cells while promoting it in bone formation. csic.es
Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Epigenomics) to 25-Hydroxyvitamin D3 Research
The advent of advanced 'omics' technologies, such as metabolomics, epigenomics, transcriptomics, and proteomics, is revolutionizing our understanding of 25-hydroxyvitamin D3. nih.govresearchgate.net These high-throughput techniques provide a holistic view of the molecular interactions and downstream effects of vitamin D at various levels of cellular organization. nih.gov
Metabolomics , often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), allows for the detailed analysis of the vitamin D metabolome. researchgate.netvolmerlab.de This enables the identification and quantification of a wide range of vitamin D metabolites, including low-abundance and novel compounds, providing a more comprehensive picture of vitamin D status and metabolism. volmerlab.de
Epigenomics research, using methods like ChIP-seq, investigates how vitamin D status can modulate the epigenome of cells, such as immune cells. nih.gov This can reveal how vitamin D influences gene expression without altering the DNA sequence itself.
Transcriptomics , through tools like DNA microarrays and RNA-Seq, is used to document cellular responses to vitamin D by analyzing changes in gene expression. nih.govfrontiersin.org This can help identify the molecular targets and pathways affected by 25(OH)D3 and its metabolites in various cell types. frontiersin.org
The integration of these 'omics' approaches, sometimes referred to as "foodomics," provides a powerful platform for elucidating the complex mechanisms of action of vitamin D and its metabolites, ultimately contributing to a more nuanced understanding of their role in health and disease. nih.gov
Development of Next-Generation Experimental Models for 25-Hydroxyvitamin D3 Research
The study of 25-hydroxyvitamin D3 (25(OH)D3) and its physiological roles has been significantly advanced by the development of sophisticated experimental models. These models, ranging from cell cultures to complex animal systems and innovative three-dimensional (3D) organoids, are crucial for dissecting the molecular mechanisms of vitamin D metabolism and action.
In Vitro Cell Culture Models
Traditional two-dimensional (2D) cell culture systems remain valuable for investigating specific aspects of 25(OH)D3 activity. For instance, human osteoblast-like cells (MG63) have been used to show differential sensitivity to 25(OH)D2 and 25(OH)D3. oup.com Myelomonocytic cell lines, such as the chicken HD-11 line, have served as models for studying the extrarenal production of 1,25-dihydroxyvitamin D3 from 25(OH)D3, demonstrating that these immune cells can both produce and respond to the active form of vitamin D. nih.gov Similarly, human monocytic leukemia cells (THP-1) and peripheral blood mononuclear cells (PBMCs) are utilized to study the transcriptomic effects of vitamin D, offering insights into its gene-regulatory potential in the immune system. frontiersin.org
Animal Models
Animal models, particularly genetically modified mice, have been instrumental in understanding the systemic effects of vitamin D metabolism. physiology.orgphysiology.orgnih.gov Studies using knockout mice, such as those lacking the vitamin D receptor (VDR) or the enzyme CYP27B1 (responsible for converting 25(OH)D3 to its active form), have provided definitive in vivo evidence for the physiological roles of vitamin D signaling in bone health and beyond. physiology.orgnih.govnih.gov These models have been crucial in demonstrating the consequences of impaired vitamin D action, including rickets, hypocalcemia, and altered immune responses. nih.govnih.gov
Rat models are also widely used. The Sprague-Dawley rat, for example, has been employed to establish the dietary requirements of vitamin D for maintaining optimal bone architecture by examining the effects of graded levels of circulating 25(OH)D3. nih.gov Animal models also allow for the investigation of the differential effects of vitamin D2 and vitamin D3 supplementation on circulating 25(OH)D levels and subsequent biological functions. oup.comnih.gov For instance, studies in mice have shown that vitamin D2 supplementation can result in lower total 25(OH)D concentrations compared to vitamin D3. nih.gov
Organoid and Organ-on-a-Chip Systems
The advent of 3D organoid technology represents a significant leap forward for 25(OH)D3 research. Organoids are miniature, self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of their organ of origin. crownbio.com This technology has been particularly impactful in studying tissues with high cell turnover, like the intestine. crownbio.comnih.gov Researchers have successfully created biobanks of normal and colon cancer organoids from patients, providing an invaluable platform to study the effects of vitamin D on colon stem cells and the development of colorectal cancer. crownbio.comnih.govmdpi.com These studies have revealed that vitamin D has contrasting effects on normal versus tumor organoids, promoting a stem-like state in normal cells while inducing differentiation in tumor cells. crownbio.comnih.gov
Furthermore, liver micro-organoids, consisting of multiple cell types like hepatocytes and stellate cells, are being developed to model diseases such as metabolic-associated steatotic liver disease (MASLD) and to study its impact on vitamin D metabolism. preprints.org The integration of organoids into microfluidic devices, known as "organ-on-a-chip" systems, offers the potential to model the multi-organ metabolism of vitamin D, for example, by sequentially culturing liver and kidney organoids to mimic the conversion of vitamin D3 to 25(OH)D3 and then to 1,25(OH)2D3. researchgate.net
| Experimental Model | Description | Key Applications in 25(OH)D3 Research | Limitations |
|---|---|---|---|
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | Studying cellular and molecular mechanisms (e.g., gene expression, enzyme kinetics). nih.govfrontiersin.org | Lacks tissue architecture and cell-cell interactions of a native organ. |
| Animal Models (Mice, Rats) | Whole organisms used to study systemic physiological effects. | Investigating in vivo metabolism, bone health, immune function, and differential effects of vitamin D forms. physiology.orgphysiology.orgnih.gov | Species-specific differences in metabolism and regulation may not fully translate to humans. mdpi.com |
| 3D Organoids | Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. | Modeling tissue development, disease (e.g., colorectal cancer), and cell-type-specific responses to 25(OH)D3. crownbio.comnih.gov | Lack of vascularization and interaction with other organ systems (e.g., immune cells). |
| Organ-on-a-Chip | Microfluidic devices containing living organoid cultures to model organ functions and interactions. | Simulating multi-organ metabolism and systemic effects of 25(OH)D3 in a controlled environment. researchgate.net | Highly complex technology, still in early stages of development and standardization. |
Addressing Analytical Biases in 25-Hydroxyvitamin D3 Quantification for Enhanced Research Accuracy
The accurate measurement of total 25-hydroxyvitamin D (25(OH)D), the sum of 25(OH)D3 and 25-hydroxyvitamin D2 (25(OH)D2), is the cornerstone for assessing vitamin D status in both clinical and research settings. iiarjournals.orgiiarjournals.org However, significant variability and analytical biases among different measurement methods have historically plagued the field, leading to contradictory research findings and challenges in establishing universal guidelines. iiarjournals.orgiiarjournals.orgnih.gov
The primary analytical methods used for 25(OH)D quantification fall into two main categories: immunoassays and chromatography-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). iiarjournals.orgoatext.com
Immunoassays
Automated immunoassays, such as radioimmunoassays (RIA) and chemiluminescence immunoassays (CLIA), are widely used in clinical laboratories due to their high throughput and ease of use. d-nb.infoplos.org However, they are prone to significant analytical issues. d-nb.infoplos.org A major source of bias is the variability in the antibodies' cross-reactivity with 25(OH)D2 and other metabolites. nih.govnih.gov Many immunoassays were developed primarily to detect 25(OH)D3 and may underestimate 25(OH)D2 levels, leading to an inaccurate assessment of total 25(OH)D status in individuals supplemented with vitamin D2. d-nb.infonih.gov
Another challenge is interference from other vitamin D metabolites, such as the C3-epimer of 25(OH)D3, which is structurally similar to 25(OH)D3 but has different biological activity. iiarjournals.orgd-nb.info Furthermore, the strong binding of 25(OH)D to vitamin D binding protein (DBP) in the blood requires an efficient release step, and incomplete release can lead to underestimation of 25(OH)D levels. iiarjournals.orgd-nb.infoamegroups.org Studies comparing different immunoassays have reported variability of 15-20% between methods. iiarjournals.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is now widely considered the "gold standard" for 25(OH)D measurement due to its higher analytical specificity and sensitivity. nih.govoptimaldx.comnih.gov This method can physically separate and individually quantify 25(OH)D3, 25(OH)D2, and other metabolites like the C3-epimer, thus overcoming many of the limitations of immunoassays. cdc.govwaters.com
Despite its advantages, LC-MS/MS is not without its own challenges. The accuracy of these methods can be affected by isobaric interferences (compounds with the same mass) that are not adequately separated chromatographically. amegroups.orgnih.gov The method is also technically demanding, requires expensive equipment, and is more time-consuming than automated immunoassays. optimaldx.commdpi.com Even among laboratories using LC-MS/MS, significant discrepancies can arise due to differences in calibration, sample preparation (extraction), and data analysis. plos.org A study comparing several laboratories found considerable differences in measured 25(OH)D concentrations, even between those using LC-MS/MS methods. plos.org
| Method | Principle | Advantages | Sources of Analytical Bias and Limitations |
|---|---|---|---|
| Immunoassays (e.g., CLIA, RIA) | Competitive binding of 25(OH)D to a specific antibody. | High throughput, automated, widely available. d-nb.infoplos.org | Variable cross-reactivity with 25(OH)D2; interference from C3-epimers; incomplete release from DBP; lot-to-lot variability. iiarjournals.orgd-nb.infonih.govnih.gov |
| LC-MS/MS | Physical separation of metabolites by liquid chromatography followed by detection and quantification by mass spectrometry. | High specificity and sensitivity; considered the "gold standard"; can separately measure 25(OH)D3, 25(OH)D2, and epimers. nih.govoptimaldx.comnih.gov | Technically demanding; expensive; lower throughput; potential for isobaric interferences; requires rigorous standardization. amegroups.orgoptimaldx.commdpi.com |
Standardization Efforts for Enhanced Research Accuracy
To address these widespread measurement issues, major international efforts have been established. The Vitamin D Standardization Program (VDSP), launched in 2010, aims to standardize 25(OH)D measurements worldwide, regardless of the assay used. iiarjournals.orgnih.govnih.gov The program's goal is to make results from different laboratories and studies comparable over time. nih.govnih.gov
A key component of this effort is the development of a reference measurement system. researchgate.netnih.gov This includes reference measurement procedures (RMPs), which are highly accurate methods developed by institutions like the U.S. National Institute of Standards and Technology (NIST) and Ghent University. nih.govnih.govdoi.org It also includes the creation of Standard Reference Materials (SRMs), such as NIST SRM 972a, which are human serum samples with accurately assigned target values for various vitamin D metabolites. iiarjournals.orgnih.gov Laboratories can use these SRMs to calibrate their assays and assess their accuracy, establishing a chain of traceability to the international standard. nih.govdoi.org
The VDSP provides protocols for both prospective standardization (calibrating current assays) and retrospective standardization (statistically adjusting data from past studies to make them comparable). nih.govdoi.org Studies have demonstrated the critical importance of such standardization. For example, one large cohort study found that the apparent prevalence of vitamin D deficiency differed dramatically based on the immunoassay used and that these differences were largely resolved after standardizing the results against LC-MS/MS measurements. plos.org By promoting the use of accuracy-based quality assurance schemes and traceability to reference standards, the scientific community is working to eliminate analytical biases and enhance the accuracy and reliability of 25-hydroxyvitamin D3 research. plos.orgnih.gov
Q & A
Basic Research Questions
Q. What methodological considerations are critical for selecting an assay to measure serum 25(OH)D3 concentrations in large-scale epidemiological studies?
- Key Issues : Assay accuracy, cross-reactivity with epimers (e.g., 3-epi-25(OH)D3), and standardization.
- Methodological Answer : Prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for specificity, as it distinguishes 25(OH)D3 from its C-3 epimer and 25(OH)D2 . Validate assays using certified reference materials (e.g., NIST SRM 972a) to ensure alignment with the Vitamin D Standardization Program (VDSP) . For high-throughput studies, dried blood spot assays offer cost-effective alternatives but require validation against serum LC-MS/MS results .
Q. How should researchers design vitamin D3 supplementation protocols to ensure reliable measurement of 25(OH)D3 responses?
- Key Issues : Baseline stratification, dose selection, and compliance monitoring.
- Methodological Answer : Enroll participants with low baseline 25(OH)D3 (<30 nmol/L) to maximize detectable effects . Use vitamin D3 (not D2) at doses ≥1000 IU/day, with an initial loading dose (e.g., 50,000 IU) to rapidly achieve target concentrations . Measure serum 25(OH)D3 at baseline and at regular intervals (e.g., 3-monthly) using standardized assays to assess compliance and pharmacokinetic variability .
Q. What factors contribute to variability in population-level 25(OH)D3 data, and how can they be addressed?
- Key Issues : Age, ethnicity, geographic location, and assay heterogeneity.
- Methodological Answer : Use stratified sampling (e.g., NHANES design) to account for demographic variability . Adjust for seasonal variation by standardizing blood collection timelines. Harmonize data across studies using VDSP protocols to mitigate assay discrepancies .
Advanced Research Questions
Q. How does the presence of 3-epi-25(OH)D3 interfere with 25(OH)D3 quantification, and what analytical strategies resolve this?
- Key Issues : Epimer cross-reactivity in immunoassays and chromatographic separation challenges.
- Methodological Answer : Employ LC-MS/MS methods with optimized chromatographic conditions (e.g., longer run times, specific columns) to separate 3-epi-25(OH)D3 from 25(OH)D3 . Validate assays using spiked serum samples containing both analytes . In cohort studies, report epimer-adjusted 25(OH)D3 values to avoid overestimation .
Q. How can physiologically based pharmacokinetic (PBPK) modeling improve personalized vitamin D3 dosing regimens?
- Key Issues : Interindividual variability in 25(OH)D3 synthesis and metabolism.
- Methodological Answer : Integrate demographic (BMI, age), genetic (CYP2R1 polymorphisms), and environmental (UV exposure) data into PBPK models . Calibrate models using clinical trial data with serial 25(OH)D3 measurements post-supplementation. Validate predictions against independent cohorts to refine dosing algorithms for subpopulations (e.g., obese individuals) .
Q. What statistical approaches are recommended for resolving contradictions in observational studies linking 25(OH)D3 to health outcomes?
- Key Issues : Confounding variables, non-linear relationships, and assay variability.
- Methodological Answer : Apply Mendelian randomization to reduce confounding by using genetic variants (e.g., GC, CYP2R1 SNPs) as instrumental variables . Use dose-response meta-analyses with restricted cubic splines to model non-linear associations. Adjust for assay differences by converting 25(OH)D3 values to VDSP-aligned concentrations .
Q. How do vitamin D-binding protein (VDBP) polymorphisms affect 25(OH)D3 assay accuracy, and how can this be mitigated?
- Key Issues : Immunoassay bias in populations with genetic VDBP variants (e.g., African ancestry).
- Methodological Answer : Use LC-MS/MS to measure free 25(OH)D3 or calculate bioavailable 25(OH)D3 using VDBP genotype-specific thresholds . In diverse cohorts, validate immunoassays against LC-MS/MS results stratified by ancestry .
Methodological Validation & Reproducibility
Q. What steps ensure reproducibility when developing new 25(OH)D3 detection methods?
- Key Issues : Method validation, matrix effects, and interlaboratory consistency.
- Methodological Answer : Follow FDA/ICH guidelines for bioanalytical validation, including linearity (1–150 ng/mL), precision (CV <10%), and recovery (85–115%) . Use human serum pools with varying 25(OH)D3 levels for cross-validation. Participate in external proficiency testing programs (e.g., DEQAS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
